Tioxazafen

Catalog No.
S582507
CAS No.
330459-31-9
M.F
C12H8N2OS
M. Wt
228.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tioxazafen

CAS Number

330459-31-9

Product Name

Tioxazafen

IUPAC Name

3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole

Molecular Formula

C12H8N2OS

Molecular Weight

228.27 g/mol

InChI

InChI=1S/C12H8N2OS/c1-2-5-9(6-3-1)11-13-12(15-14-11)10-7-4-8-16-10/h1-8H

InChI Key

IHNSIFFSNUQGQN-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CS3

The exact mass of the compound Tioxazafen is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tioxazafen discovery and development story

Author: Smolecule Technical Support Team. Date: February 2026

Discovery and Lead Optimization

The discovery of Tioxazafen was significantly accelerated by computational chemistry methods.

  • Virtual Screening: Monsanto collaborated with Cresset to conduct a virtual screen using their Blaze software (then called FieldScreen) [1]. The process began with known active structures (stilbenes, chalcones, azobenzene derivatives).
  • Pharmacophore Modeling: Cresset's FieldTemplater was used to develop a pharmacophore model that described the observed activity. This model was translated into eight distinct search queries for the virtual screening campaign [1].
  • Hit Identification & Optimization: The virtual screen achieved a 14% hit rate at a higher concentration and a 4% hit rate at a lower concentration [1]. These hits were then progressed through lead optimization, during which 700 compounds were acquired or synthesized before this compound was selected as the final development candidate [1].

The workflow below illustrates the discovery and development pathway.

architecture start Known Actives (Stilbenes, Chalcones, etc.) step1 Pharmacophore Modeling (FieldTemplater) start->step1 step2 Virtual Screening (Blaze/FieldScreen) step1->step2 step3 Hit Identification (14% Hit Rate) step2->step3 step4 Lead Optimization (700 Compounds) step3->step4 step5 Development Candidate (this compound) step4->step5 step6 Formulation & Field Trials step5->step6 step7 Commercial Product (NemaStrike) step6->step7

Synthesis and Process Chemistry

The synthesis of this compound involves creating the 1,2,4-oxadiazole core, with a key intermediate being thiophene-2-carbonyl chloride (TCC).

  • Final Compound Synthesis: this compound is synthesized in high yields and purity. A benzamide oxime intermediate is first prepared from a benzo nitrile. This product is then treated with thiophene-2-carbonyl chloride (TCC) to form this compound [2].
  • Improved Synthesis of a Key Intermediate: Research efforts focused on optimizing the synthesis of TCC. A more efficient three-step, one-pot process was developed, starting from thiophene and using chlorosulfonyl isocyanate (CSI). This route improved regio-selectivity, reduced byproducts (like chloroform and sodium hypochlorite), and offered a more commercially viable and lower-cost path to TCC compared to traditional methods [3].

Biological Profiling and Efficacy

This compound has demonstrated strong efficacy against a range of economically damaging nematodes.

  • Broad-Spectrum Activity: It is effective against key plant-parasitic nematodes including root-knot nematode (Meloidogyne incognita), reniform nematode (Rotylenchulus reniformis), cyst nematode, root lesion nematode, and Longidorus [4].
  • Quantitative Toxicity: Bioassay studies provide specific efficacy data [2] [5]. Note that LC50 values can vary between nematode species and study conditions.
Nematode Species Toxicity Metric Value (μg/mL) Comparative Efficacy
M. incognita 24-hr EC50 (motility) 57.69 [2] >300 [5]
R. reniformis 24-hr EC50 (motility) 59.64 [2] -
B. xylophilus 48-hr LC50 >300 [5] 2.4 (for derivative A1) [5]
A. besseyi 48-hr LC50 142.9 [5] 3.8 (for derivative A6) [5]
  • Key Biological Properties:
    • Long-Lasting Effect: Due to its low water solubility, this compound can remain around the root system, providing protection for up to 75 days [4].
    • Irreversible Paralysis: Exposure to this compound leads to nematode paralysis, with studies showing no recovery in motility after rinsing and removal from the solution [2].
    • Reduced Infectivity: Even short, sub-lethal exposures (24 hours) to low concentrations of this compound significantly reduce the ability of nematodes to infect plant roots [2].

Research and Development Implications

The case of this compound offers several valuable insights for researchers.

  • Novel MoA for Resistance Management: Its unique ribosome-targeting mechanism makes it a critical tool for managing nematode resistance, as it shows no cross-resistance with other major nematicide classes [4].
  • Computational Efficiency in Agrochemical Discovery: The project highlights the successful application of structure-based virtual screening and pharmacophore modeling to identify novel chemotypes in agrochemical discovery, reducing the time and cost of early R&D [1].
  • Derivative Compounds with Enhanced Potency: Recent research has shown that chemical derivation of this compound can yield compounds with significantly higher potency. Introducing a chloromethyl group at the 5-position of the oxadiazole ring resulted in derivative A1, which had dramatically lower LC50 against B. xylophilus than the parent this compound, avermectin, and fosthiazate. This suggests the MOA may differ from this compound by affecting the acetylcholine receptor [5].

References

Tioxazafen 3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Synthesis

Tioxazafen (3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole) is a representative of the 3,5-disubstituted-1,2,4-oxadiazole chemical class [1] [2].

The synthesis of this compound is a high-yielding, two-step process that begins with the preparation of a benzamide oxime from a benzo nitrile [1]. This intermediate is then reacted with thiophene-2-carbonyl chloride (TCC) to form the final 1,2,4-oxadiazole ring structure of this compound [1].

A significant part of the industrial process development focuses on the efficient and cost-effective production of TCC. While traditional methods exist, a modern, streamlined one-pot process has been developed. This process starts with thiophene and chlorosulfonyl isocyanate (CSI), proceeds through a key intermediate, and culminates in the synthesis of TCC, which is a crucial raw material for this compound production [3].

The following diagram illustrates the synthesis pathway and the core structure of this compound:

G Benzonitrile Benzonitrile Benzamide_Oxime Benzamide Oxime (Intermediate) Benzonitrile->Benzamide_Oxime Step 1 This compound This compound (3-phenyl-5-thiophen-2-yl- 1,2,4-oxadiazole) Benzamide_Oxime->this compound TCC Thiophene-2-carbonyl Chloride (TCC) TCC->this compound Step 2

Synthetic route of this compound featuring a two-step process to form the 1,2,4-oxadiazole core.

Biological Activity and Nematode Toxicity

This compound is a broad-spectrum seed treatment nematicide [2]. Its efficacy has been evaluated in laboratory bioassays against multiple nematode species.

Known Efficacy from Laboratory Studies The table below summarizes key toxicity parameters of this compound against two nematode species, Meloidogyne incognita (root-knot nematode) and Rotylenchulus reniformis (reniform nematode) [1].

Toxicity Parameter Meloidogyne incognita Rotylenchulus reniformis
Paralysis Observation (after 24 hr) 27.0 µg/mL 27.0 µg/mL
24-hr EC₅₀ (Motility) 57.69 µg/mL 59.64 µg/mL
48-hr EC₅₀ (Motility) 47.15 µg/mL 47.25 µg/mL
Reduced Hatch (after 3 days) 2.7 µg/mL & 27.0 µg/mL 2.7 µg/mL & 27.0 µg/mL

Key observations from these studies include:

  • Irreversible Effect: Nematode paralysis is irreversible. After a 24-hour exposure to the 48-hour EC₅₀ values, motility did not recover after the nematodes were rinsed and removed from the this compound solution [1].
  • Reduced Infectivity: Exposure to sub-lethal concentrations (0.38 to 47.15 µg/mL) for 24 hours significantly reduced the ability of both nematode species to infect tomato roots [1].

Mechanism of Action and Contemporary Research

The exact mode of action of this compound was initially unknown [1], but recent evidence suggests it may interfere with the ribosome of nematodes [2]. Current research is heavily focused on overcoming the limitations of this compound, such as its lack of molecular flexibility which restricts its use primarily to seed treatments [2].

A prominent research strategy involves synthesizing and screening derivatives of the 1,2,4-oxadiazole scaffold. The introduction of haloalkyl groups at the 5-position of the ring has proven highly effective [2].

Efficacy of Next-Generation 1,2,4-Oxadiazole Derivatives The table below compares the activity of lead derivative A1 with this compound and commercial standards against the pine wilt nematode (Bursaphelenchus xylophilus).

Compound LC₅₀ against B. xylophilus (µg/mL) Notes
A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole) 2.4 Novel derivative; superior activity
This compound >300 Original compound; low activity
Avermectin 335.5 Commercial standard
Fosthiazate 436.9 Commercial standard
Fluopyram 0.9 Highly potent commercial standard

Key advancements from this research include:

  • Potency Leap: Derivative A1 demonstrated a remarkable increase in potency compared to the parent this compound, with an LC₅₀ value over 125 times lower [2].
  • Novel Mode of Action: Transcriptome and enzyme activity analyses indicate that compound A1 exerts its nematicidal activity primarily by affecting the acetylcholine receptor of B. xylophilus, which is a different target from the suspected ribosome interference of this compound [2].
  • Exploring Bioactivation: Research into related oxadiazole scaffolds (1,3,4-oxadiazoles) shows that selective toxicity can be achieved through cytochrome P450 enzyme-mediated bioactivation within nematodes, producing lethal reactive metabolites [4]. This highlights a potential strategic direction for future selective nematicide design.

The structure-activity relationship and divergent mechanisms of this compound and its derivatives can be visualized as follows:

G Oxadiazole_Core 1,2,4-Oxadiazole Core This compound This compound Oxadiazole_Core->this compound Derivative_A1 Derivative A1 Oxadiazole_Core->Derivative_A1 MOA_T Suspected Target: Ribosomal Interference This compound->MOA_T MOA_A1 Confirmed Target: Acetylcholine Receptor Derivative_A1->MOA_A1

Divergent mechanisms of action between this compound and its advanced derivative A1.

Experimental Protocols: Key Nematode Bioassays

For researchers aiming to replicate or build upon these findings, here is a summary of the core methodologies used in the cited studies.

1. In Vitro Nematode Motility and Mortality Assay [1]

  • Purpose: To determine the concentration required to paralyze or kill 50% of a nematode population (EC₅₀).
  • Procedure:
    • Nematodes are exposed to a range of concentrations of the test compound in water solutions.
    • The solutions are incubated for a set period (e.g., 24 or 48 hours).
    • After exposure, nematode motility is assessed. Nematodes are typically prodded with a needle; those that do not move are considered paralyzed or dead.
    • Data is analyzed using probit analysis to calculate EC₅₀ values.

2. Nematode Hatch Inhibition Assay [1]

  • Purpose: To evaluate the compound's ability to prevent nematode eggs from hatching.
  • Procedure:
    • Nematode eggs are isolated and placed in solutions containing the test compound.
    • The eggs are incubated for several days (e.g., 3 days).
    • The number of hatched juveniles is counted and compared to control groups.

3. In Vitro Nematocidal Activity Screening [2]

  • Purpose: To screen a library of compounds for nematicidal activity against multiple species.
  • Procedure:
    • Nematodes are placed in multi-well plates.
    • Test compounds are added at specific concentrations (e.g., 50 μg/mL and 10 μg/mL).
    • Plates are incubated for 48 hours.
    • Nematode mortality is recorded, and corrected mortality percentages are calculated. For active compounds, a series of concentrations are tested to establish a full dose-response curve and calculate LC₅₀ values.

Conclusion

This compound serves as a foundational molecule in the class of 1,2,4-oxadiazole nematicides. While effective as a seed treatment, its molecular rigidity and moderate potency against certain species have spurred the development of advanced derivatives. The introduction of haloalkyl groups, as exemplified by compound A1, represents a significant breakthrough, yielding dramatically increased potency and a potentially distinct mode of action via the acetylcholine receptor. Contemporary research is paving the way for a new generation of highly effective and potentially more selective nematicides.

References

Comprehensive Technical Guide to Tioxazafen: Chemistry, Mechanism, and Efficacy Profiling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tioxazafen

This compound (3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole) represents a significant advancement in nematicidal chemistry as the first commercial compound featuring a 1,2,4-oxadiazole molecular core developed specifically for nematode control. This broad-spectrum nematicide functions primarily as a seed treatment applied to major row crops including corn, soybean, and cotton, offering systemic protection against economically devastating nematode species. With a chemical formula of C₁₂H₈N₂OS and molecular mass of 228.27 g/mol, this compound emerged from targeted molecular design approaches utilizing molecular field model software, marking a shift toward rational design in agrochemical discovery [1] [2]. Unlike traditional organophosphate and carbamate nematicides that pose significant environmental and mammalian health concerns, this compound demonstrates a favorable safety profile and novel mode of action, positioning it as an increasingly important tool in integrated nematode management programs amid growing regulatory restrictions on older chemistries [2].

The global importance of this compound continues to grow as agricultural systems worldwide face increasing pressure from plant-parasitic nematodes, which cause estimated annual yield losses of 8.8%-14.6% across a wide range of crops. With the global nematicide market valued at approximately $1.3 billion in 2019—significantly smaller than fungicides ($13.4 billion) or herbicides ($32.6 billion)—the introduction of novel mode-of-action compounds like this compound addresses a critical gap in nematode management options [2]. Since its commercial introduction by Bayer CropScience (formerly Monsanto Company) and registration in the United States in 2017, this compound has gained rapid market traction, with the global this compound market size valued at $325 million in 2024 and projected to reach $540 million by 2033, reflecting a robust compound annual growth rate of 5.8% [3].

Chemical and Physical Properties

This compound belongs to the phenyl oxadiazole chemistry class and is characterized by its systematic IUPAC name 3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole with CAS registry number 330459-31-9. The compound features a 1,2,4-oxadiazole heterocyclic core substituted at the 3-position with a phenyl ring and at the 5-position with a thiophene ring, creating a planar architecture that facilitates molecular recognition in biological systems. This synthetic compound exhibits no isomerism and possesses a canonical SMILES representation of C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CS3, with an International Chemical Identifier (InChI) of InChI=1S/C12H8N2OS/c1-2-5-9(6-3-1)11-13-12(15-14-11)10-7-4-8-16-10/h1-8H [1].

Table 1: Basic Chemical Properties of this compound

Property Value/Specification
Chemical Name 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole
CAS RN 330459-31-9
Molecular Formula C₁₂H₈N₂OS
Molecular Mass 228.27 g/mol
Chemical Class Phenyl oxadiazole
Pesticide Type Nematicide
Substance Origin Synthetic
SMILES Notation C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CS3
InChI Key IHNSIFFSNUQGQN-UHFFFAOYSA-N

While comprehensive physicochemical data including solubility, melting point, and partition coefficient were not fully available in the searched literature, this compound is known to be developed primarily as a seed treatment formulation with commercial products typically supplied as liquid suspensions or concentrates for agricultural application [1]. The compound's 1,2,4-oxadiazole heterocycle represents a privileged scaffold in medicinal and material chemistry, contributing to its biological activity and physicochemical characteristics. This molecular framework provides metabolic stability while enabling specific interactions with the target site in nematodes, distinguishing it from traditional nematicides that often suffer from resistance issues and non-target toxicity [2].

Mechanism of Action

This compound exhibits a novel molecular target distinct from traditional organophosphate, carbamate, and avermectin nematicides, operating through precise disruption of nematode-specific ribosomal translation. The compound interacts specifically with a nematode-specific insertion in the L3 subunit of the mitochondrial ribosome, thereby impairing protein synthesis machinery essential for nematode survival and reproduction [1]. This unique binding site emerges from structural variations in the nematode ribosome compared to those of non-target organisms, conferring selective toxicity against plant-parasitic nematodes while minimizing impacts on mammals, birds, and beneficial insects. The ribosomal disruption leads to systemic control of a broad spectrum of nematode species including cyst nematodes (Globodera and Heterodera spp.), root-knot nematodes (Meloidogyne spp.), reniform nematodes (Rotylenchulus reniformis), lesion nematodes (Pratylenchus spp.), and other economically significant genera [2].

The species-specific mechanism of this compound represents a significant advancement in nematicide development, as it leverages fundamental differences in ribosomal structure between nematodes and other organisms. Following application as a seed treatment, the compound is taken up systemically by developing plants, creating a protective zone around the root system where nematodes encounter the active ingredient during host seeking and infection attempts. The targeted action on the mitochondrial ribosome ultimately results in nematode paralysis and mortality, providing protection during critical early growth stages when crops are most vulnerable to nematode damage and yield loss [1] [4]. Recent research on structural derivatives has revealed that modifications to the this compound scaffold can shift the mechanism toward acetylcholinesterase disruption, indicating potential for multiple mechanisms within the 1,2,4-oxadiazole chemical class and expanding opportunities for future nematicide development [5].

G cluster_nematodes Target Nematode Species This compound This compound Application Uptake Systemic Uptake by Plant This compound->Uptake Seed Treatment RibosomalTarget Binds Nematode-Specific L3 Ribosomal Subunit Uptake->RibosomalTarget Distribution in Root Zone TranslationDisruption Disruption of Mitochondrial Ribosomal Translation RibosomalTarget->TranslationDisruption Specific Binding NematodeDeath Nematode Paralysis & Mortality TranslationDisruption->NematodeDeath Protein Synthesis Inhibition Cyst Cyst Nematodes TranslationDisruption->Cyst RootKnot Root-Knot Nematodes TranslationDisruption->RootKnot Reniform Reniform Nematodes TranslationDisruption->Reniform Lesion Lesion Nematodes TranslationDisruption->Lesion

Diagram 1: this compound's mechanism of action involves specific binding to the nematode ribosomal L3 subunit, disrupting mitochondrial protein synthesis and leading to nematode paralysis and mortality. The systemic activity provides protection against multiple nematode species.

Efficacy and Biological Activity

Nematode Toxicity Profiles

This compound demonstrates broad-spectrum efficacy against a wide range of economically significant plant-parasitic nematodes, with particularly strong activity observed against species that pose serious threats to global row crop production. Laboratory bioassays and field trials have established the compound's consistent performance against southern root-knot nematode (Meloidogyne incognita) and reniform nematode (Rotylenchulus reniformis), two of the most damaging nematode species in cotton, soybean, and vegetable production systems across the southern United States [4]. Toxicity studies utilizing motility assays have determined the effective concentration values for these target species, revealing comparable sensitivity between nematode genera but highlighting important differences in recovery potential and infectivity reduction following exposure to sublethal concentrations [4].

Table 2: this compound Toxicity Against Key Nematode Species

Nematode Species Bioassay Type Exposure Time EC₅₀ Value Key Observations
Meloidogyne incognita (Southern root-knot) Motility assay 24 hours 57.69 µg/mL Paralysis observed at 27.0 µg/mL; no recovery post-exposure
Meloidogyne incognita (Southern root-knot) Motility assay 48 hours 47.15 µg/mL Continued mortality increase after removal from solution
Rotylenchulus reniformis (Reniform) Motility assay 24 hours 59.64 µg/mL Paralysis observed at 27.0 µg/mL; mortality stabilized post-exposure
Rotylenchulus reniformis (Reniform) Motility assay 48 hours 47.25 µg/mL No recovery in motility after exposure
Bursaphelenchus xylophilus (Pinewood) Mortality assay 48 hours >300 µg/mL Significantly less active compared to novel derivatives
Ditylenchus dipsaci (Stem and bulb) Mortality assay 48 hours >300 µg/mL Moderate activity at high concentrations

This compound exhibits notable exposure-time dependent toxicity, with 48-hour EC₅₀ values approximately 20% lower than 24-hour values for both M. incognita and R. reniformis, indicating cumulative effects with prolonged exposure [4]. Beyond direct mortality, the compound significantly impacts nematode hatch dynamics, with concentrations as low as 2.7 µg/mL reducing egg hatch for both species after just three days of exposure. This suppression of population recruitment contributes to long-term management by reducing subsequent generational pressure. Furthermore, sublethal exposures (0.38-47.15 µg/mL) profoundly affect nematode infectivity, with 24-hour pretreatment reducing root invasion for both M. incognita and R. reniformis, though higher concentrations were required to suppress R. reniformis infection compared to M. incognita [4]. This differential effect on infectivity highlights species-specific responses that may inform application rate optimization for target nematode complexes in different geographical regions.

Comparative Performance Against Commercial Standards

When evaluated alongside established commercial nematicides, this compound demonstrates competitive efficacy while offering advantages in mammalian safety and environmental profile. Against key nematode species including Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus dipsaci, this compound shows varying performance levels depending on the target organism. While its LC₅₀ against B. xylophilus exceeds 300 µg/mL, making it less potent than specialized compounds like fluopyram (LC₅₀ = 0.9 µg/mL), it outperforms traditional standards including avermectin (LC₅₀ = 335.5 µg/mL) and fosthiazate (LC₅₀ = 436.9 µg/mL) in specific laboratory assays [5]. This performance profile positions this compound as a valuable component in resistance management programs, particularly as nematode resistance to older chemical classes continues to emerge.

The structural derivatization of this compound has yielded compounds with dramatically enhanced potency, highlighting the potential for future optimization within the 1,2,4-oxadiazole chemical class. Notably, introduction of haloalkyl substituents at the 5-position of the oxadiazole ring has produced derivatives such as compound A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole), which exhibits exceptional activity against B. xylophilus with an LC₅₀ of 2.4 µg/mL—approximately 140-fold more potent than avermectin and 125-fold more potent than fosthiazate [5]. Transcriptome analysis and enzyme activity assays indicate that these highly active derivatives may operate through a dual mechanism, affecting both ribosomal function and acetylcholine receptors in nematodes, suggesting that strategic molecular modifications can expand the scope and potency of base chemistries [5].

Environmental Fate and Degradation

Aqueous Degradation Kinetics and Pathways

This compound undergoes rapid transformation in aqueous environments when exposed to light, with artificial sunlight driving quick degradation through photolytic processes. Kinetic studies reveal that the compound follows pseudo-first-order decay with the formation of a single primary transformation product identified as PP228a, an isomer of the parent compound that shares the same molecular mass (228 g/mol) but exhibits altered chemical behavior and biological activity [2]. The degradation rate demonstrates pH-independent characteristics across environmentally relevant ranges, suggesting consistent photolytic behavior under varying field conditions. The presence of natural water constituents including nitrate ions (NO₃⁻), fulvic acid (FA), and humic acid (HA) produces variable effects on degradation rates, with specific impacts dependent on the particular constituent and its concentration in the aqueous matrix [2].

A critical finding from degradation studies is the remarkable persistence of the primary photoproduct PP228a compared to the parent this compound molecule. While this compound itself degrades relatively rapidly with a half-life of less than one day under illuminated conditions, PP228a exhibits dramatically extended environmental persistence with half-lives increased by over 1000-fold compared to the parent compound [2]. This substantial difference in persistence characteristics between parent and transformation product underscores the importance of considering not only the applied active ingredient but also its environmental derivatives when conducting comprehensive risk assessments. Both this compound and PP228a demonstrate high hydrolytic stability at pH 7 and 20°C, indicating that abiotic hydrolysis contributes minimally to their environmental degradation and emphasizing the primacy of photolytic transformation pathways in aquatic systems [2].

Ecotoxicological Implications

The environmental transformation of this compound has significant implications for ecotoxicological risk assessment, as the primary degradation product exhibits enhanced biological activity toward certain non-target organisms. Standardized bioassays utilizing the freshwater crustacean Daphnia magna have demonstrated that PP228a possesses higher acute toxicity than the parent this compound compound, highlighting the potential for photolytic transformation to generate products with increased environmental hazards [2]. Conversely, in microbial toxicity tests employing Vibrio fischeri, the parent this compound showed greater inhibition compared to its transformation product, indicating organism-specific differential toxicity between the parent compound and its degradant.

These findings emphasize the necessity of applying a comprehensive environmental assessment framework that extends beyond the parent compound to include major transformation products with altered toxicological profiles. The combination of extended environmental persistence and enhanced toxicity to certain aquatic organisms exhibited by PP228a suggests that standard risk assessment protocols focusing solely on parent compound degradation may underestimate the overall environmental impact of pesticide applications. Furthermore, the differential species sensitivity observed between D. magna and V. fischeri underscores the importance of utilizing multiple bioindicator species when evaluating the ecotoxicological potential of pesticides and their environmental derivatives to adequately represent potential impacts on aquatic ecosystem structure and function [2].

Research Applications and Experimental Protocols

Derivative Development and Structure-Activity Relationships

The discovery of this compound has stimulated extensive research into 1,2,4-oxadiazole derivatives as novel nematicidal agents with enhanced potency and potential alternative mechanisms of action. Recent investigations have explored the strategic introduction of haloalkyl substituents at the 5-position of the oxadiazole ring, leveraging the unique steric and electronic properties of halogen atoms to improve physicochemical properties including metabolic stability, oxidative resistance, and lipophilicity [5]. These efforts have yielded 48 novel derivatives systematically evaluated against three economically important nematode species: Bursaphelenchus xylophilus (pinewood nematode), Aphelenchoides besseyi (rice white-tip nematode), and Ditylenchus dipsaci (stem and bulb nematode). The majority of these synthesized compounds demonstrated remarkable nematocidal activities, with several exhibiting complete mortality (100%) at concentrations of 50 μg/mL [5].

The most promising derivative, designated compound A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole), displayed exceptional activity against B. xylophilus with an LC₅₀ value of 2.4 μg/mL, representing a 125-fold improvement over the parent this compound structure (LC₅₀ >300 μg/mL) and significantly outperforming commercial standards including avermectin (LC₅₀ = 335.5 μg/mL) and fosthiazate (LC₅₀ = 436.9 μg/mL) [5]. Transcriptome analysis and enzyme activity assays revealed that this derivative likely operates through a distinct mechanism involving disruption of acetylcholine receptors in nematodes, contrasting with the ribosomal targeting of the parent this compound. This mechanistic shift demonstrates how strategic structural modifications can alter biological target specificity while maintaining or enhancing nematicidal potency, providing valuable insights for future nematicide discovery and optimization campaigns [5].

Standardized Laboratory Bioassay Protocols
Nematode Motility Assay

The assessment of this compound efficacy against plant-parasitic nematodes employs standardized laboratory bioassays that quantify effects on nematode motility, hatch inhibition, and infectivity potential. For motility assays, approximately 30-40 nematodes are transferred to 24-well tissue culture plates containing 500 μL of distilled water and 500 μL of a 2× concentration of the test solution, creating final this compound concentrations typically ranging from 0.03 μg/mL to 27.03 μg/mL [4]. The experimental system is maintained at species-appropriate temperatures (28°C for Meloidogyne incognita and Rotylenchulus reniformis) throughout exposure periods of 2, 24, and 48 hours. Following incubation, motile and immotile nematodes are enumerated visually using an inverted compound microscope, with immotility serving as a proxy for mortality or paralysis. The percentage of immotile nematodes is calculated for each concentration to determine concentration-response relationships and derive EC₅₀ values through probit analysis [4].

Hatch Inhibition Bioassay

The effects of this compound on nematode embryonic development and hatch are evaluated using egg hatch inhibition assays. Freshly collected eggs of target nematode species (M. incognita and R. reniformis) are exposed to aqueous this compound solutions at concentrations identical to those used in motility assays for a period of three days [4]. The number of second-stage juveniles (J2) that successfully emerge from eggs is recorded daily using standardized counting procedures, and the percent hatch is calculated for each treatment and time point. These data provide insights into the compound's ovicidal activity and potential for suppressing population growth by interfering with reproductive success and generational turnover, complementing mortality data from motility assays to present a comprehensive assessment of impacts on nematode demography [4].

Infectivity Reduction Assessment

The influence of this compound on nematode host-seeking capacity and root invasion is quantified through infectivity reduction assays. Large populations of test nematodes (approximately 4,000 individuals) are exposed for 24 hours to sublethal this compound concentrations corresponding to serial dilutions of previously determined 48-hour EC₅₀ values [4]. Following exposure, nematodes are inoculated onto susceptible host plants (typically 2-week-old tomato seedlings) growing in standardized substrate systems, with each seedling receiving approximately 500 treated nematodes distributed through three injection points around the root zone. Plants are maintained under controlled environmental conditions (28-30°C) for three weeks post-inoculation, after which infection parameters are quantified through root staining and microscopic examination. For M. incognita, gall formation is used as an infection metric, while for R. reniformis, stained females within root tissues are enumerated to determine infection success [4].

G Start Nematode Collection MotilityAssay Motility Assay Start->MotilityAssay HatchAssay Hatch Inhibition Assessment MotilityAssay->HatchAssay MotilityDetails • 24-well plates • 28°C incubation • Visual motility scoring • 2-48 hour exposure MotilityAssay->MotilityDetails RecoveryTest Recovery Evaluation HatchAssay->RecoveryTest HatchDetails • Fresh egg extraction • Daily J2 counting • 3-day exposure period HatchAssay->HatchDetails InfectivityAssay Infectivity Reduction Test RecoveryTest->InfectivityAssay DataAnalysis Data Analysis & EC₅₀ Calculation InfectivityAssay->DataAnalysis InfectivityDetails • Tomato seedling assay • 3-week incubation • Root gall/female counting InfectivityAssay->InfectivityDetails

Diagram 2: Standardized experimental workflow for assessing this compound efficacy against plant-parasitic nematodes, including motility assays, hatch inhibition tests, recovery evaluation, and infectivity reduction studies. Each assay provides complementary data for comprehensive activity profiling.

Regulatory Status and Market Position

This compound has achieved regulatory approval in several key agricultural markets including the United States (registered in 2017) and Canada (approved in 2018), where it is marketed primarily as a seed treatment nematicide under the trade name NemaStrike ST for use in corn, soybean, and cotton production systems [1] [2]. Importantly, the compound currently holds no approval status under the European Union's EC Regulation 1107/2009 framework, and it is not listed in the EU pesticide database, restricting its use in European agricultural markets [1]. This divergent regulatory status across major agricultural regions reflects varying risk assessment approaches and registration requirements that influence global market access and adoption patterns for novel nematicides.

Within the broader nematicide market, valued at approximately $1.3 billion in 2019, this compound occupies a growing niche as a reduced-risk alternative to traditional organophosphate and carbamate nematicides that face increasing regulatory restrictions due to human health concerns and environmental impacts [2] [6]. The global this compound market was valued at $325 million in 2024 and is projected to reach $540 million by 2033, expanding at a compound annual growth rate of 5.8% as adoption increases in key markets [3]. North America currently dominates the global this compound market, accounting for approximately 38% of total market share in 2024, driven by widespread adoption of advanced agricultural practices, high mechanization levels, and supportive regulatory frameworks that have facilitated commercial deployment [3]. The Asia Pacific region represents the fastest-growing market, projected to register a CAGR of 7.2% over the forecast period, fueled by agricultural intensification in emerging economies including China, India, and Southeast Asian nations [3].

Conclusion and Future Perspectives

This compound represents a significant milestone in nematicide innovation as the first commercial compound featuring a 1,2,4-oxadiazole core developed specifically for nematode control. Its novel mechanism of action targeting the nematode-specific ribosomal L3 subunit provides a valuable tool for managing resistant nematode populations and addresses critical gaps in the nematicide market created by the phase-out of older, more toxic chemistries. The compound's favorable mammalian safety profile, combined with demonstrated efficacy against a broad spectrum of economically important nematode species, positions it as a cornerstone of modern integrated nematode management programs in major row crop production systems. However, recent research revealing the environmental persistence and enhanced toxicity of its primary photodegradation product PP228a underscores the importance of comprehensive environmental assessment that extends beyond the parent compound to include major transformation products [2].

References

how was Tioxazafen discovered using virtual screening

Author: Smolecule Technical Support Team. Date: February 2026

Virtual Screening in Tioxazafen's Discovery

The table below summarizes the key methodologies and outcomes from the virtual screening campaign that led to the discovery of this compound.

Aspect Description
Overall Approach Ligand-based virtual screening using Cresset's software (then called FieldScreen) [1].
Known Actives as Starting Point Structures including stilbenes, chalcones, and azobenzene derivatives [1].
Core Methodology FieldTemplater was used to develop a pharmacophore model capturing the essential features for nematicidal activity. This model was translated into eight distinct 3D search queries [1].
Screening & Hit Rate The virtual screen of compound databases yielded a 14% hit rate at a higher concentration and a 4% hit rate at a lower concentration, which are considered high success rates for such campaigns [1].
Post-Screening Process Hits from the virtual screen were synthesized or acquired (700 compounds total) and progressed through lead optimization and development with ongoing computational support [1].

Detailed Workflow and Methodology

The discovery process for this compound followed a structured workflow, integrating computational and experimental techniques.

Start Start: Known Nematicidal Actives Step1 Pharmacophore Generation (FieldTemplater) Start->Step1 Step2 Create 3D Search Queries (8 queries built) Step1->Step2 Step3 Virtual Screening (FieldScreen/Blaze) Step2->Step3 Step4 Hit Identification & Analysis (14% hit rate at high concentration) Step3->Step4 Step5 Hit Validation & SAR (700 compounds acquired/synthesized) Step4->Step5 Step6 Lead Optimization (Ongoing computational support) Step5->Step6 End Development Candidate: this compound Step6->End

Figure 1: The key stages in the virtual screening workflow that led to the discovery of this compound [1].

Core Computational Techniques
  • Ligand-Based Virtual Screening: This method was chosen, focusing on the structural and electrostatic properties of known active compounds rather than a protein target [1] [2]. It is highly effective when the 3D structure of the biological target is unknown.
  • Pharmacophore Modeling with FieldTemplater: This software identified a common 3D pharmacophore from diverse known actives, capturing steric, electrostatic, and other chemical features essential for biological activity [1].
  • 3D Electrostatic Comparisons: Cresset's technology uses "field points" to describe molecular properties like electrostatic potential and steric shape, enabling identification of novel chemotypes with similar biological activity [1] [2].

Experimental Outcomes and Significance

The virtual screening campaign was highly successful, demonstrating the power of this computational approach in agrochemical discovery.

Input Input: 8 Search Queries Process Database Screening Input->Process Output Output: Hit Compounds Process->Output

Figure 2: The screening process translated a small number of precise queries into a set of viable hit compounds [1].

  • High Hit Rate: The 14% hit rate is significantly higher than typical high-throughput physical screens (often less than 1%) [1] [2].
  • Novel Chemotype Identification: The approach successfully identified the 1,2,4-oxadiazole chemotype (this compound's core structure) as a novel scaffold with potent nematicidal activity [1] [3].
  • Pipeline to Product: The computational hits progressed through synthesis, structure-activity relationship (SAR) studies, bioassays, and field trials, eventually leading to a commercially developed seed treatment nematicide for crops like corn, soybean, and cotton [1] [4].

The discovery of this compound established a valuable template for nematicide research. Subsequent studies have designed novel compounds using this compound as a structural inspiration [3] [5].

References

Comprehensive Application Notes and Protocol for Tioxazafen Seed Treatment in Soybeans

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Tioxazafen (3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole) is a broad-spectrum systemic seed treatment nematicide belonging to the phenyl oxadiazole chemical class [1] [2]. It represents a significant advancement in nematode management due to its novel mode of action, which involves disruption of ribosomal activity in nematodes through interaction with the L3 subunit of the mitochondrial ribosome, leading to impaired protein synthesis [3] [2]. This unique mechanism results in no cross-resistance with other commercially available nematicides, making it a valuable tool in resistance management programs [1].

Initially developed by Monsanto (now Bayer CropScience) and registered with the U.S. EPA in 2017 under the trade name NemaStrike, this compound has become an integral component of the Acceleron Seed Applied Solutions portfolio [1] [4]. It is specifically labeled for use in row crops including corn, soybean, and cotton for control of a broad spectrum of plant-parasitic nematodes including cyst nematode, root-knot nematode, reniform nematode, root lesion nematode, and longidorus species [3] [1].

Table 1: Basic Chemical Properties of this compound

Property Specification
IUPAC Name 3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole [2]
CAS RN 330459-31-9 [2]
Molecular Formula C₁₂H₈N₂OS [2]
Molecular Mass 228.27 g/mol [2]
Chemical Class Phenyl oxadiazole (disubstituted oxadiazole) [1]
Mode of Action Disruption of ribosomal translation in nematodes [3] [2]

Application Specifications and Treatment Protocol

Registered Uses and Formulations

This compound is commercially formulated as a seed treatment solution, specifically as NemaStrike ST 4.51 SC (suspension concentrate) [3]. The application is strictly limited to professional seed treatment facilities equipped with full-automatic, closed-system treatment equipment featuring sealed conveyors and application devices [1]. On-site seed treatment by growers is explicitly prohibited due to safety considerations.

Registered Crops: Soybean, corn, and cotton [1] [2] Target Nematodes: Soybean cyst nematode (Heterodera glycines), root-knot nematode (Meloidogyne incognita), reniform nematode (Rotylenchulus reniformis), root lesion nematode (Pratylenchus spp.), and other economically important species [3] [1] [2]

Treatment Protocol and Specifications

The application of this compound must adhere to strict guidelines to ensure efficacy and safety:

  • Equipment Requirements: Use only automated, closed-system seed treatment equipment to minimize operator exposure and ensure uniform application [1].

  • Application Uniformity: Ensure complete and even coverage of all seed surfaces with the treatment solution to achieve consistent nematode protection.

  • Seed Handling: Treated seeds must be handled with appropriate personal protective equipment (PPE) including gloves and dust masks [1].

  • Planting Considerations: Treated seeds should be planted under appropriate soil conditions (temperature >50°F) to optimize germination and establishment while maximizing nematicidal activity [5] [4].

Efficacy Data and Biological Activity

Nematode Toxicity and Mode of Action

This compound demonstrates potent nematostatic and nematicidal activity through its unique ribosomal disruption mechanism. Laboratory studies have quantified its efficacy against key nematode species:

Table 2: Toxicity Parameters of this compound Against Key Nematode Species

Nematode Species 24-hr EC₅₀ (µg/ml) 48-hr EC₅₀ (µg/ml) Effect on Hatch Recovery After Exposure
Meloidogyne incognita (Southern root-knot) 57.69 µg/ml [3] 47.15 µg/ml [3] Reduced at 2.7 µg/ml and 27.0 µg/ml after 3 days [3] No recovery observed [3]
Rotylenchulus reniformis (Reniform) 59.64 µg/ml [3] 47.25 µg/ml [3] Reduced at 2.7 µg/ml and 27.0 µg/ml after 3 days [3] Mortality remained unchanged after rinse/removal [3]

Key efficacy observations include:

  • Rapid Action: Nematode paralysis observed within 24 hours of exposure at 27.0 µg/ml for both M. incognita and R. reniformis [3]
  • Irreversible Effect: No recovery in nematode motility after 24-hour exposure to 48-hour EC₅₀ values, indicating irreversible damage [3]
  • Hatch Suppression: Significant reduction in nematode hatch after 3 days of exposure to concentrations as low as 2.7 µg/ml [3]
  • Infection Reduction: 24-hour exposure to low concentrations (0.38 to 47.15 µg/ml) significantly reduces infectivity on host roots [3]
Field Performance and Residual Activity

This compound provides extended residual protection due to its low water solubility and persistence in the rhizosphere. The compound remains active around the plant root system for approximately 75 days, providing protection through the most critical early growth stages [1]. This duration represents approximately 2.5 times the life cycle of most target nematode species (typically 30 days), effectively breaking their reproductive cycle [1].

Field trials conducted over three years demonstrate that the control effect of this compound on various crops is "equivalent or superior to already commercialized products" with documented yield increases in corn, soybean, and cotton [1]. The systemic activity provides protection both at the seed zone and in surrounding root tissues as the compound is taken up by the developing seedling.

Experimental Protocols for Efficacy Evaluation

Laboratory Bioassay for Nematode Toxicity

Objective: To determine the concentration-dependent toxicity of this compound on nematode motility and hatch inhibition.

G Start Prepare Nematode Inoculum A Extract M. incognita J2 or R. reniformis mixed stages Start->A C Dispense 500µL test solutions into 24-well tissue culture plates A->C B Prepare this compound Solutions (0.03 to 27.03 µg/ml in water) B->C D Add 30-40 nematodes in 500µL distilled water to each well C->D E Incubate at 28°C for 2, 24, and 48 hours D->E F Assess Motility: Count motile vs. immotile nematodes using inverted compound microscope E->F G Calculate % Immotile and determine EC₅₀ via probit analysis F->G

Materials and Reagents:

  • Nematode inoculum: Second-stage juveniles (J2) of M. incognita or mixed life stages of R. reniformis [3]
  • This compound technical material or commercial formulation (NemaStrike ST 4.51 SC) [3]
  • 24-well Falcon tissue culture plates [3]
  • Distilled water
  • Inverted compound microscope for assessment [3]

Procedure:

  • Prepare stock solutions of this compound in distilled water at 2× the final desired concentration (e.g., 0.06, 0.54, 5.4, 54.06 µg/ml for final concentrations of 0.03, 0.27, 2.70, 27.03 µg/ml) [3].
  • Dispense 500 µL of each 2× concentration solution into individual wells of 24-well tissue culture plates.
  • Add 30-40 nematodes in 500 µL distilled water to each well, resulting in final test concentrations.
  • Maintain incubation temperatures at 28°C throughout the experiment [3].
  • Assess motility at 2, 24, and 48 hours by visually counting motile and immotile nematodes using an inverted compound microscope.
  • Calculate percentage immotile nematodes for each concentration and time point.
  • Determine EC₅₀ and EC₉₀ values using probit analysis in statistical software (e.g., SPSS) [3].
Hatch Inhibition Assay

Objective: To evaluate the effect of this compound on nematode egg hatch.

Procedure:

  • Collect fresh eggs of M. incognita or R. reniformis from infected roots using 0.5% NaOCl extraction method [3].
  • Prepare this compound solutions at the same concentrations as in the motility assay.
  • Expose eggs to test solutions for 3 days, recording the number of J2 hatched daily [3].
  • Calculate percent hatch per day and compare to untreated controls.
  • Analyze data using factorial ANOVA with nematicide rates and sample time as fixed factors [3].
Greenhouse Infectivity Assay

Objective: To determine the effect of this compound-pretreated nematodes on infectivity to host roots.

G Start Prepare Nematode Inoculum A Treat 4,000 nematodes with This compound (48-hr EC₅₀) for 24 hours Start->A B Rinse nematodes to remove treatment solution A->B D Inoculate 500 treated nematodes per seedling via 3 holes in root zone B->D C Transplant 2-week-old tomato seedlings to sand medium C->D E Maintain plants at 28-30°C for 3 weeks in greenhouse D->E F Harvest roots and assess infectivity: - M. incognita: Count galls/root system - R. reniformis: Stain with acid fuchsin, count females/root system E->F G Statistical analysis: Compare to untreated controls using ANOVA F->G

Procedure:

  • Treat large populations (≈4,000) of M. incognita or R. reniformis with this compound solutions corresponding to their 48-hour EC₅₀ values for 24 hours [3].
  • Rinse nematodes twice with distilled water to remove treatment solution.
  • Transplant 2-week-old tomato seedlings ('Rutgers') into sand medium in 84-cm³ celled seedling trays [3].
  • Inoculate each seedling with 500 treated nematodes distributed through three holes made by a 1-ml pipette tip pushed 3 cm into the root zone [3].
  • Maintain plants at 28-30°C on a greenhouse bench for 3 weeks post-inoculation [3].
  • Assess infectivity: count galls per root system for M. incognita; stain R. reniformis females with acid fuchsin and count total females per root system [3].
  • Analyze data using ANOVA with appropriate transformations when necessary [3].

Environmental and Safety Considerations

Environmental Fate

Recent studies on the aqueous degradation of this compound have identified important environmental behavior patterns:

  • Photolysis: this compound rapidly transforms under artificial sunlight in aqueous solutions with a single primary transformation product (PP228a) identified [6].
  • Persistence: The transformation product PP228a demonstrates significantly prolonged persistence compared to the parent compound, with half-lives increased by more than 1000 times [6].
  • pH Stability: Photodegradation of both this compound and PP228a is not pH-dependent [6].
  • Hydrolytic Stability: Both compounds remain stable against hydrolysis under ambient conditions [6].
Ecotoxicology

Bioassays indicate that the transformation product PP228a exhibits higher acute toxicity to Daphnia magna than the parent this compound compound [6]. However, comprehensive ecotoxicological data for many non-target organisms remains limited in the available scientific literature.

Regulatory Status and Handling
  • US EPA Registration: Approved May 2017 [1]
  • Canadian Registration: Approved 2018 [6]
  • EU Status: Not approved under EC Regulation 1107/2009 [2]
  • Registration Protection: Valid until April 30, 2027 [1]

Important Safety Note: this compound is classified for use only in production facilities with full-automatic seed treatment equipment utilizing sealed conveyor and application devices. On-site seed treatment is strictly prohibited [1].

Conclusion

This compound represents a significant advancement in nematode management with its novel mode of action, favorable environmental profile, and demonstrated efficacy against economically important nematode species in soybean production. The application protocols outlined provide researchers with standardized methods for evaluating nematicidal activity, while the detailed chemical and biological information supports informed use decisions.

The 75-day residual activity and systemic protection make this compound particularly valuable for early-season nematode control when soybean plants are most vulnerable to yield-limiting damage. As nematode resistance to conventional chemistries continues to evolve, this compound's unique ribosomal targeting mechanism provides an important additional tool for integrated nematode management programs.


References

Tioxazafen application rate for nematode control in corn

Author: Smolecule Technical Support Team. Date: February 2026

Tioxazafen: Properties and Efficacy

This compound is a broad-spectrum nematicide that acts by disrupting ribosomal translation in nematodes via a nematode-specific target [1] [2]. It is a synthetic compound from the class of 3,5-disubstituted-1,2,4-oxadiazoles [1].

The table below summarizes its known efficacy against key nematode species based on laboratory studies:

Nematode Species Assay Type Concentration / Value Key Findings
Meloidogyne incognita (Root-knot nematode) 24-hr EC₅₀ (Motility) 57.69 µg/ml Paralysis observed after 24 hr at 27.0 µg/ml; reduced hatch at 2.7 µg/ml and 27.0 µg/ml after 3 days; reduced infectivity on tomato roots after exposure [3].
Rotylenchulus reniformis (Reniform nematode) 24-hr EC₅₀ (Motility) 59.64 µg/ml Paralysis observed after 24 hr at 27.0 µg/ml; reduced hatch at 2.7 µg/ml and 27.0 µg/ml after 3 days; reduced infectivity on tomato roots after exposure [3].
General PPNs (Cyst, lesion, etc.) Nematocidal Performance -- Provides systemic control of a wide range of PPNs in row crops like corn, cotton, and soybean [1].

Environmental Fate and Toxicity Profile

Understanding the degradation and ecotoxicity of this compound and its transformation products is critical for environmental risk assessment.

Transformation and Persistence

In aqueous environments, this compound undergoes rapid transformation when exposed to artificial sunlight, forming a single primary transformation product, PP228a [1].

  • Persistence: While this compound itself degrades quickly, PP228a has significantly prolonged environmental persistence, with its half-life increasing by over 1000 times compared to the parent compound [1].
  • Hydrolysis: Both this compound and PP228a are stable against hydrolysis, meaning they do not break down easily in water alone [1].
Ecotoxicity

The following table compares the toxicity of this compound and its main transformation product:

Compound Test Organism Result
This compound (Parent) Daphnia magna (Water flea) Exhibited acute toxicity [1].
PP228a (Transformation Product) Daphnia magna (Water flea) Higher acute toxicity than the parent this compound [1].
This compound (Parent) Vibrio fischeri (Marine bacteria) Showed weak acute toxicity [1].
PP228a (Transformation Product) Vibrio fischeri (Marine bacteria) Showed weak acute toxicity [1].

Experimental Protocol: Aqueous Photolysis

This protocol is adapted from environmental fate studies to determine the degradation kinetics of this compound in water [1].

1. Solution Preparation

  • Prepare an aqueous stock solution of this compound (e.g., 10 mg/L) using purified water. The pH can be adjusted to study its influence (e.g., pH 5, 7, and 9).
  • To study the effect of Natural Water Constituents (NWCs), add them to separate solutions:
    • Nitrate (NO₃⁻): Add sodium nitrate (NaNO₃).
    • Fulvic Acid (FA) / Humic Acid (HA): Add Suwannee River FA or HA.

2. Irradiation Experiment

  • Transfer the solutions into quartz tubes (or another material transparent to UV light).
  • Place the tubes in a photochamber equipped with an artificial sunlight source that simulates the solar spectrum (e.g., a xenon lamp).
  • Maintain a constant temperature (e.g., 25°C) throughout the experiment.
  • Include dark controls (wrapped in aluminum foil) for each condition to account for non-photolytic degradation.

3. Sampling and Analysis

  • Collect samples from each tube at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
  • Analyze the samples using High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) or a photodiode array detector (PDA).
  • HPLC Conditions (example):
    • Column: C18 reverse-phase column.
    • Mobile Phase: Gradient of acetonitrile and water.
    • Flow Rate: 1.0 ml/min.
    • Detection: UV absorbance at 254 nm or via MS.

4. Identification of Transformation Products

  • Isolate the major transformation product(s) using preparative HPLC.
  • Identify the structure of the product(s) by analyzing spectroscopic data, including:
    • High-Resolution Mass Spectrometry (HRMS)
    • ¹H Nuclear Magnetic Resonance (NMR)

5. Data Processing

  • Plot the natural logarithm of the remaining this compound concentration versus time. The slope of the linear regression is the degradation rate constant (k).
  • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = ln(2)/k.

The experimental workflow for this protocol is visualized below:

Start Start Experiment Prep Solution Preparation Start->Prep Irrad Irradiation under Simulated Sunlight Prep->Irrad Sample Sample Collection at Time Intervals Irrad->Sample Analyze HPLC-MS/PDA Analysis Sample->Analyze Identify Isolate & Identify Transformation Products Analyze->Identify Process Data Processing: Kinetics & Half-life Identify->Process End End Process->End

Important Application and Regulatory Notes

  • Registered Uses: this compound is registered for use as a seed treatment on crops including corn, soybean, and cotton in several countries, including the United States [1] [4].
  • Tolerance Levels: The U.S. EPA has established tolerances for residues of this compound in or on various crop commodities. For corn, these include [4]:
    • Corn, field, forage: 0.01 ppm
    • Corn, field, grain: 0.01 ppm
    • Corn, field, stover: 0.02 ppm
  • Mammalian Toxicity: this compound is reported to have low mammalian toxicity, which is one of its advantageous characteristics [1].

References

Comprehensive Application Notes and Protocols for Tioxazafen Nematicidal Activity Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tioxazafen

This compound (3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole) is a novel broad-spectrum nematicide developed by Monsanto (now Bayer) for seed treatment in crops such as corn, soybean, and cotton [1]. It belongs to the chemical class of 3,5-disubstituted-1,2,4-oxadiazoles and represents a new mode of action in nematode control. Its molecular formula is C₁₂H₈N₂OS with a molecular mass of 228.27 g/mol [1]. This compound acts through interaction with a nematode-specific insertion of the L3 subunit of the mitochondrial ribosome, leading to disruption of ribosomal translation specifically in nematodes [1]. This mechanism provides selective toxicity against plant-parasitic nematodes while minimizing impacts on non-target organisms.

Mode of Action and Physiological Effects

This compound exerts its nematicidal effect through a unique target-specific mechanism. The compound specifically binds to the L3 subunit of mitochondrial ribosomes in nematodes, disrupting protein synthesis and leading to impaired cellular function and eventual death [1]. This mechanism is particularly significant because it targets a nematode-specific ribosomal insertion, providing the basis for its selective toxicity.

Recent research on derivative compounds has revealed additional physiological effects that provide insights into potential secondary mechanisms. Studies on compound A1, a 1,2,4-oxadiazole derivative structurally related to this compound, demonstrated that the nematicidal activity was primarily related to effects on the acetylcholine receptor of Bursaphelenchus xylophilus [2]. Transcriptome analysis and enzyme activity assays confirmed this target engagement, suggesting that modulation of neurological function may contribute to the nematicidal activity of oxadiazole compounds.

Additionally, research on compound C3, another oxadiazole derivative, revealed that it inhibited succinate dehydrogenase (SDH) with an IC₅₀ value of 45.5 µmol/L [3]. This inhibition disrupts the electron transport chain and energy production in nematodes. The compound also affected multiple physiological parameters including:

  • Inhibition of nematode reproduction and population growth
  • Alteration of reactive oxygen species (ROS) production
  • Accumulation of lipofuscin and lipids
  • Disruption of metabolic homeostasis [3]

Table 1: Physiological Targets of this compound and Related Oxadiazole Compounds

Compound Primary Target Secondary Effects Cellular Consequences
This compound Mitochondrial ribosome L3 subunit Disruption of protein synthesis Impaired cellular function and death [1]
Compound A1 Acetylcholine receptor Neurological disruption Altered nerve transmission [2]
Compound C3 Succinate dehydrogenase ROS production, lipid accumulation Energy depletion, oxidative stress [3]

In Vitro Nematicidal Activity Assay Protocols

Standard Nematode Motility Assay

Purpose: To evaluate the paralytic and lethal effects of this compound on nematode motility as a primary indicator of nematicidal activity.

Materials:

  • Test organisms: Meloidogyne incognita, Rotylenchulus reniformis, Bursaphelenchus xylophilus, Aphelenchoides besseyi, or Ditylenchus destructor [3] [4]
  • This compound stock solution (prepared in appropriate solvent such as DMSO or acetone)
  • 24-well or 96-well tissue culture plates
  • Sterile distilled water
  • Microscope with capability for nematode observation
  • Incubator maintained at 25±1°C

Procedure:

  • Prepare serial dilutions of this compound in sterile distilled water to achieve final test concentrations (typically ranging from 0.38 to 300 μg/mL) [4] [2]
  • Collect synchronized nematodes of the target species and standardize the suspension to approximately 100 nematodes per 100 μL
  • Add 100 μL of nematode suspension to each well containing 1 mL of test solution
  • Include solvent-only controls and appropriate positive controls (e.g., fosthiazate, avermectin)
  • Seal plates to prevent evaporation and incubate at 25±1°C for 24-48 hours
  • After incubation, assess nematode motility and mortality under a microscope
  • Score nematodes as dead if no movement is observed upon probing with a fine needle
  • Calculate percentage mortality using Abbott's formula when necessary [3]
Hatch Inhibition Assay

Purpose: To determine the effects of this compound on nematode egg hatch and subsequent population development.

Materials:

  • Nematode eggs collected from infected plants or cultures
  • This compound test solutions at various concentrations
  • Multi-well plates
  • Incubator

Procedure:

  • Prepare this compound solutions at concentrations of 2.7 μg/mL and 27.0 μg/mL based on established protocols [4]
  • Place approximately 50-100 nematode eggs into each well containing the test solutions
  • Incubate for 3 days at appropriate temperature for the target species
  • Count hatched juveniles and unhatched eggs daily using an inverted microscope
  • Calculate hatch inhibition percentage relative to controls [4]

The following diagram illustrates the complete workflow for the in vitro nematicidal activity assays:

G Start Assay Preparation MotilityAssay Nematode Motility Assay Start->MotilityAssay HatchAssay Hatch Inhibition Assay Start->HatchAssay InfectivityAssay Root Infectivity Assay Start->InfectivityAssay Prep1 Prepare nematode suspension (100 nematodes/100µL) MotilityAssay->Prep1 Prep2 Prepare this compound solutions (0.38-300 µg/mL) MotilityAssay->Prep2 Prep3 Prepare nematode eggs (50-100 eggs per well) HatchAssay->Prep3 Prep4 Treat tomato seedlings with exposed nematodes InfectivityAssay->Prep4 Step1 Incubate 24-48h at 25±1°C Prep1->Step1 Prep2->Step1 Step3 Incubate 3 days at species-appropriate temperature Prep3->Step3 Step5 Plant tomato roots assess gall formation after 7-14 days Prep4->Step5 Step2 Assess mortality under microscope Step1->Step2 Result1 Calculate mortality % Determine EC₅₀/LC₅₀ Step2->Result1 Step4 Count hatched juveniles daily Step3->Step4 Result2 Calculate hatch inhibition % Step4->Result2 Result3 Quantify infection reduction % Step5->Result3

Quantitative Efficacy Data and LC₅₀ Determination

The nematicidal efficacy of this compound has been quantitatively established against multiple economically important nematode species. The following table summarizes the lethal concentration values (LC₅₀) and effective concentration values (EC₅₀) from published studies:

Table 2: Quantitative Nematicidal Activity of this compound Against Target Species

Nematode Species Assay Type Exposure Time LC₅₀/EC₅₀ Value (μg/mL) Reference Compound
Meloidogyne incognita Motility (EC₅₀) 24 hours 57.69 μg/mL - [4]
Rotylenchulus reniformis Motility (EC₅₀) 24 hours 59.64 μg/mL - [4]
Meloidogyne incognita Motility (EC₅₀) 48 hours 47.15 μg/mL - [4]
Rotylenchulus reniformis Motility (EC₅₀) 48 hours 47.25 μg/mL - [4]
Bursaphelenchus xylophilus Mortality (LC₅₀) 48 hours >300 μg/mL Avermectin (335.5 μg/mL) [2]
Bursaphelenchus xylophilus Mortality (LC₅₀) 48 hours >300 μg/mL Fosthiazate (436.9 μg/mL) [2]

Recent research on structurally optimized 1,2,4-oxadiazole derivatives has demonstrated significantly improved potency compared to the parent this compound compound:

Table 3: Comparative Activity of Novel 1,2,4-Oxadiazole Derivatives

Compound Nematode Species LC₅₀ Value (μg/mL) Improvement Factor vs. This compound
Compound A1 B. xylophilus 2.4 μg/mL >125-fold [2]
Compound C3 B. xylophilus 37.2 μg/mL >8-fold [3]
Compound C3 A. besseyi 36.6 μg/mL >4-fold [3]
Compound C3 D. destructor 43.4 μg/mL >7-fold [3]
Compound A6 A. besseyi 3.8 μg/mL >37-fold [2]
Compound A7 D. dipsaci 2.7 μg/mL >111-fold [2]

In Planta and Root Infectivity Assays

Purpose: To evaluate the effect of this compound pre-treatment on nematode infectivity and root invasion capability.

Materials:

  • Tomato seedlings (3-4 week old)
  • Nematodes previously exposed to sublethal this compound concentrations
  • Potting mix and containers
  • Growth chamber with controlled environment

Procedure:

  • Expose nematodes (M. incognita or R. reniformis) to sublethal this compound concentrations (0.38 to 47.15 μg/mL) for 24 hours [4]
  • Rinse nematodes to remove residual compound
  • Inoculate pre-treated nematodes onto tomato seedling roots (approximately 500 nematodes per plant)
  • Maintain plants in a growth chamber at 25-28°C for 7-14 days
  • Carefully harvest roots and assess root gall formation or infection sites
  • Compare infection rates between this compound-treated and untreated nematodes [4]

The following diagram illustrates the experimental workflow for evaluating the effects of this compound on nematode biology from in vitro to in planta systems:

G Start This compound Exposure MOA Molecular Mode of Action Start->MOA Sub1 • Mitochondrial ribosome target • L3 subunit binding MOA->Sub1 Sub2 • Protein synthesis disruption • Potential neurological effects MOA->Sub2 Physiology Physiological Effects Sub3 • Motility reduction • Hatch inhibition • Metabolic disruption Physiology->Sub3 Outcomes Biological Outcomes Sub4 • Reduced root infectivity • Population control • Crop protection Outcomes->Sub4 Sub1->Physiology Sub2->Physiology Sub3->Outcomes

Application Notes and Technical Considerations

Formulation and Delivery

This compound is primarily developed as a seed treatment nematicide for application on corn, soybean, and cotton seeds [1]. This delivery method provides systemic protection during early crop development stages when plants are most vulnerable to nematode damage. When preparing laboratory solutions, this compound can be dissolved in organic solvents such as DMSO or acetone followed by dilution with aqueous buffers, with final solvent concentrations not exceeding 1% to avoid solvent toxicity effects on nematodes.

Species-Specific Considerations

Research indicates that this compound exhibits differential activity across nematode species. While it demonstrates consistent toxicity against major pests like M. incognita and R. reniformis, the concentration required to suppress infection may vary between species [4]. Specifically, higher rates of this compound may be needed to suppress R. reniformis infection of tomato compared to M. incognita despite similar in vitro motility EC₅₀ values [4].

Recovery Assessment Protocol

To evaluate the irreversibility of this compound effects, recovery assays can be performed:

  • Expose nematodes to 48-hour EC₅₀ concentrations of this compound (47.15 μg/mL for M. incognita, 47.25 μg/mL for R. reniformis) for 24 hours [4]
  • Rinse nematodes thoroughly to remove the compound
  • Transfer to compound-free medium and monitor for recovery of motility over 48 hours
  • Compare with positive controls that exhibit reversible effects

Studies indicate no significant recovery in nematode motility after 24-hour exposure to EC₅₀ values, suggesting irreversible effects [4].

References

Application Note: Tioxazafen - A Novel Broad-Spectrum Nematicide

Author: Smolecule Technical Support Team. Date: February 2026

1. Chemical Profile & Mode of Action Tioxazafen (3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole) is a novel broad-spectrum nematicide developed for seed treatment in major row crops such as corn, soybean, and cotton [1]. Its mode of action is distinct from traditional organophosphate and carbamate nematicides. This compound acts by disrupting ribosomal activity in nematodes, specifically through interaction with the L3 subunit of the mitochondrial ribosome, which leads to the inhibition of protein synthesis [1]. This targeted mechanism contributes to its lower mammalian toxicity profile compared to older chemical classes [2].

2. Nematicidal Efficacy Profile this compound demonstrates efficacy against a range of economically damaging plant-parasitic nematodes (PPNs), including cyst, root-knot, reniform, lesion, and needle nematodes [1]. Inspired by its success, recent research has focused on synthesizing novel 1,2,4-oxadiazole derivatives to enhance activity. The table below summarizes the lethal concentration (LC₅₀) values of this compound and a highly active derivative, compound A1, against key nematode species, compared to commercial standards [3].

Table 1: In vitro Nematicidal Activity of this compound and a Novel Derivative

Compound B. xylophilus LC₅₀ (μg/mL) A. besseyi LC₅₀ (μg/mL) D. dipsaci LC₅₀ (μg/mL)
This compound >300 [3] 142.9 [3] >300 [3]
Derivative A1 2.4 [3] Data Incomplete Data Incomplete
Avermectin 335.5 [3] 56.8 [3] 285.4 [3]
Fosthiazate 436.9 [3] 388.5 [3] 333.3 [3]
Fluopyram 0.9 [3] 1.5 [3] Data Incomplete

Note: Derivative A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole) exhibits a significantly different mode of action, primarily affecting the acetylcholine receptor of B. xylophilus [3].

3. Environmental Fate and Ecotoxicity Understanding the environmental degradation of a pesticide is critical for its risk assessment. A 2024 study investigated the aqueous degradation of this compound, revealing key findings [2]:

  • Transformation: Under artificial sunlight, this compound rapidly photolyzes into a single, stable transformation product (TP), PP228a, which is an isomer of the parent compound.
  • Persistence: While this compound itself degrades quickly, PP228a has a significantly prolonged environmental persistence, with its half-life increased by over 1000 times compared to the parent compound.
  • Ecotoxicology: The transformation product PP228a presents a heightened toxicological concern. Bioassays with Daphnia magna showed that PP228a has higher acute toxicity than this compound [2]. This underscores the necessity to include major TPs in the environmental risk assessment during beta testing.

Proposed Experimental Protocols for Beta Testing

The following protocols are adapted from published methodologies to guide the evaluation of this compound and its derivatives.

Protocol 1: Aqueous Photolysis and Transformation Product Monitoring This protocol is designed to study the degradation kinetics and identify transformation products of this compound in water [2].

  • Solution Preparation: Prepare an aqueous solution of this compound (e.g., 10 mg/L) in various matrices: pure water, buffered solutions (e.g., pH 5, 7, 9), and natural water spiked with constituents like nitrate (NO₃⁻), fulvic acid, or humic acid.
  • Irradiation Experiment: Expose the solutions in a photochamber equipped with an artificial sunlight source (e.g., a xenon arc lamp). Maintain a constant temperature (e.g., 25°C). Keep control samples in the dark to account for hydrolysis.
  • Sampling and Analysis: At predetermined time intervals, collect aliquots from the reaction solutions.
    • Analytical Method: Analyze samples using High-Performance Liquid Chromatography coupled with a Photodiode Array detector and High-Resolution Mass Spectrometry (HPLC-PDA-HRMS).
    • Kinetics: Quantify the disappearance of this compound and the formation of PP228a to determine degradation half-lives.
    • Identification: Use HRMS and Nuclear Magnetic Resonance (NMR) spectroscopy on isolated TPs to elucidate their structures.

The workflow for this environmental fate testing is outlined below:

G Start Start: Aqueous Photolysis Test Prep Solution Preparation (this compound in various water matrices) Start->Prep Irradiate Artificial Sunlight Irradiation Prep->Irradiate Sample Sample at Time Intervals Irradiate->Sample Analyze HPLC-PDA-HRMS Analysis Sample->Analyze Data1 Kinetic Data (Determine half-life) Analyze->Data1 Data2 TP Identification (HRMS/NMR structure elucidation) Analyze->Data2 Result Result: Environmental Fate Profile Data1->Result Data2->Result

Protocol 2: In Vitro Nematicidal Activity Bioassay This protocol describes a standard method for evaluating the efficacy of this compound and its derivatives against plant-parasitic nematodes in vitro [3].

  • Nematode Culture: Maintain cultures of target nematode species (e.g., Bursaphelenchus xylophilus, Aphelenchoides besseyi) on fungal mats or host plants.
  • Compound Preparation: Prepare serial dilutions of this compound and comparator compounds in a suitable solvent (e.g., acetone, DMSO) and then dilute with water to achieve the desired test concentrations (e.g., 10 μg/mL and 50 μg/mL). Include a solvent-only control.
  • Bioassay Execution: Place nematode suspensions (containing a specified number of individuals, e.g., 100) into multi-well plates. Add the prepared compound solutions to the wells. Each concentration should be replicated multiple times (e.g., n=4).
  • Incubation and Assessment: Seal the plates and incubate in the dark at a controlled temperature (e.g., 25°C). Assess nematode mortality after 48 hours. Nematodes that do not move upon probing are considered dead.
  • Data Analysis: Calculate corrected mortality percentages. Use statistical software (e.g., probit analysis) on data from multiple concentrations to determine the median lethal concentration (LC₅₀) values.

The logical flow for efficacy and toxicology testing is as follows:

G Start Start: Nematicidal Bioassay Culture Nematode Culture (Target species on fungal mats) Start->Culture Dose Prepare Compound Dilutions (e.g., 10 and 50 μg/mL) Culture->Dose Expose Expose Nematodes (48-hour incubation in multi-well plates) Dose->Expose Assess Assess Mortality (No movement upon probing) Expose->Assess Analyze Statistical Analysis (Probit analysis for LC₅₀) Assess->Analyze Result Result: Efficacy and Toxicity Profile Analyze->Result

Research Gaps and Testing Recommendations

The available data reveals several areas where further investigation is crucial during beta testing:

  • Mammalian and Ecotoxicology: While lower mammalian toxicity is claimed [2], specific acute oral LD₅₀ data and comprehensive ecotoxicological benchmarks (e.g., for freshwater fish and invertebrates) are not publicly listed [4] [1]. Standard tests and New Approach Methods (NAMs) like the Collaborative Acute Toxicity Modeling Suite (CATMoS) should be employed [5].
  • Soil Fate and Mobility: Data on soil degradation half-life (DT₅₀), adsorption, and potential for groundwater leaching is absent from public databases [1]. These studies are essential for a complete environmental risk assessment.
  • Non-Target Organism Impact: The effects on beneficial soil microorganisms, insects, and other non-target organisms need to be systematically evaluated to ensure agricultural sustainability and support registration.

References

Comprehensive Application Notes and Protocols for Tioxazafen Efficacy Against Root-Knot Nematodes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Root-knot nematodes (Meloidogyne spp.) represent one of the most destructive plant-parasitic nematode genera globally, causing substantial yield losses across a wide range of economically important crops. The southern root-knot nematode (Meloidogyne incognita) specifically ranks as a leading pathogen in key row crops such as cotton, soybean, and vegetable crops, with estimated global yield losses reaching billions of dollars annually [1]. Traditional chemical control options have diminished in recent years due to environmental concerns and regulatory restrictions, creating an urgent need for novel nematicidal compounds with improved safety profiles and distinct modes of action.

Tioxazafen (3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole) represents a significant advancement in nematode management as the first nematicide from the phenyl oxadiazole chemical class. Registered in 2017 as a seed-applied nematicide (NemaStrike ST) by Bayer CropScience, this compound exhibits a novel mode of action through disruption of ribosomal activity in nematodes [1]. This comprehensive document provides detailed application notes and experimental protocols to support researchers in evaluating the efficacy of this compound against root-knot nematodes under laboratory and greenhouse conditions. The information contained herein synthesizes current scientific knowledge on toxicity parameters, biological effects, and environmental behavior to facilitate appropriate use in integrated nematode management programs.

Nematicidal Activity and Toxicity Data

Quantitative Toxicity Parameters

This compound demonstrates concentration-dependent toxicity against both juvenile stages and eggs of root-knot nematodes. The compound exhibits similar toxicity profiles against Meloidogyne incognita and Rotylenchulus reniformis, though with notable differences in specific efficacy parameters. The table below summarizes key toxicity values established through laboratory bioassays:

Table 1: Toxicity parameters of this compound against root-knot nematodes

Parameter Meloidogyne incognita Rotylenchulus reniformis Experimental Conditions
24-hour EC₅₀ 57.69 µg/mL 59.64 µg/mL Laboratory motility assay in aqueous solutions [1]
48-hour EC₅₀ 47.15 µg/mL 47.25 µg/mL Laboratory motility assay in aqueous solutions [1]
24-hour EC₉₀ 84.95 µg/mL 111.30 µg/mL Laboratory motility assay in aqueous solutions [1]
Paralysis at 27.0 µg/mL (24-hour) 8% immotile 22% immotile Continuous exposure [1]
Paralysis at 27.0 µg/mL (48-hour) 37% immotile 31% immotile Continuous exposure [1]
Hatch suppression Significant reduction at ≥2.7 µg/mL after 3 days Significant reduction at ≥2.7 µg/mL after 3 days Egg hatch assay [1]

The concentration-response relationship indicates that longer exposure periods enhance efficacy, with 48-hour EC₅₀ values approximately 20% lower than 24-hour values for both species. This demonstrates the importance of continuous exposure for optimal nematicidal activity. The onset of measurable nematode paralysis occurs within 24 hours at concentrations of 27.0 µg/mL, with effects becoming more pronounced with extended exposure [1].

Effects on Biological Functions

This compound impacts multiple biological functions essential for nematode viability and reproduction. Beyond the direct immobilization effect, the compound significantly suppresses juvenile hatch from eggs at concentrations as low as 2.7 µg/mL after 72 hours of continuous exposure [1]. This multi-faceted activity contributes to population reduction by targeting both existing juvenile stages and future generations. Additionally, the irreversible nature of this compound's effect was demonstrated in recovery assays where nematodes exposed to EC₅₀ concentrations for 24 hours failed to regain motility even after removal from the compound and rinsing [1].

The infectivity capacity of nematodes following sublethal exposure is substantially diminished. Low concentrations of this compound (0.38 to 47.15 µg/mL for M. incognita) applied for 24 hours significantly reduce root infection capabilities on tomato hosts [1]. This sublethal effect is particularly valuable under field conditions where complete nematode eradication may not be achievable, as it still provides meaningful protection to developing root systems.

Table 2: Comparative efficacy of this compound against other nematicides

Nematicide Chemical Class Avg. Efficacy (%) Application Method Key Target Species
This compound Phenyl oxadiazole ~60 (laboratory) Seed treatment M. incognita, R. reniformis [1]
1,3-Dichloropropene + Chloropicrin Fumigant 87 Soil fumigation Root-knot nematodes [2]
Dimethyl disulphide Fumigant 78 Soil fumigation Root-knot nematodes [2]
Fluensulfone Fluoroalkenyl ~70 (field) In-furrow, drench Meloidogyne spp. [3]
Oxamyl Carbamate 51-64 In-furrow, drench Meloidogyne spp. [2]
Abamectin Macrocyclic lactone 41-48 In-furrow, drench Meloidogyne spp. [2]
Azadirachtin Botanical 41-48 In-furrow, drench Meloidogyne spp. [2]

Experimental Protocols and Methodologies

Nematode Motility Assay

The nematode motility assay provides a standardized method for quantifying this compound efficacy against juvenile stages of root-knot nematodes. This protocol utilizes laboratory-reared nematodes under controlled conditions to generate reproducible concentration-response data [1].

  • Nematode Source and Preparation: Obtain Meloidogyne incognita second-stage juveniles (J2) from egg masses extracted from infected tomato roots using 0.5% NaOCl solution. Collect freshly hatched J2 (24-hour old) using a hatching chamber. For Rotylenchulus reniformis, extract mixed life stages from infested soil using a modified Baermann funnel method, collecting nematodes on a 25-μm-pore sieve after 48 hours [1].

  • Experimental Setup: Prepare stock solutions of this compound (commercial formulation NemaStrike ST 4.51 SC) in distilled water at 2× the final desired test concentrations (typically 0.03, 0.27, 2.70, and 27.0 μg/mL). Add 500 μL of each concentration to 24-well tissue culture plates. Add 500 μL of nematode suspension containing 30-40 individuals to each well, achieving final test concentrations with a total volume of 1 mL. Include distilled water controls and appropriate solvent controls if needed. Maintain incubation temperature at 28°C throughout the experiment [1].

  • Data Collection and Analysis: Assess nematode motility at 2, 24, and 48-hour intervals using an inverted compound microscope. Classify nematodes as motile (showing any movement) or immotile (completely paralyzed). Calculate percentage immotility for each concentration and time point. Use probit analysis to determine EC₅₀ and EC₉₀ values with statistical software such as SPSS [1].

Egg Hatch Suppression Assay

The egg hatch suppression assay evaluates this compound's effect on nematode reproduction potential by quantifying juvenile emergence from eggs under chemical exposure [1].

  • Egg Extraction and Preparation: Extract M. incognita or R. reniformis eggs from infected roots using 0.5% NaOCl solution followed by centrifugation and rinsing. Collect freshly prepared eggs on a 25-μm sieve and adjust concentration to approximately 100 eggs per 50 μL suspension [1].

  • Treatment Application: Transfer egg suspensions to 24-well tissue culture plates containing this compound solutions at concentrations of 0.03, 0.27, 2.70, and 27.0 μg/mL, plus water controls. Incubate at 28°C for 3 days. Count newly hatched juveniles daily using an inverted microscope. Calculate percentage hatch inhibition relative to controls [1].

  • Statistical Analysis: Analyze data using factorial ANOVA with treatment concentrations and sample time as fixed factors. Apply log(x+1) transformation when necessary to normalize data. Separate means using Fisher's LSD procedure at α = 0.05 [1].

Infectivity Bioassay

The infectivity bioassay determines how sublethal this compound exposure affects nematode ability to infect and establish on host plants [1].

  • Nematode Pretreatment: Expose 4,000 nematodes of each species to this compound concentrations corresponding to 48-hour EC₅₀ values (approximately 47 μg/mL) and serial dilutions (1:5) for 24 hours. Include water-treated controls.

  • Plant Inoculation and Assessment: Inoculate pretreated nematodes (500 per plant) onto 2-week-old tomato seedlings growing in sand medium in 84-cm³ celled seedling trays. Distribute inoculum through three holes around seedlings created with a 1-mL pipette tip. Maintain plants in a greenhouse at 28-30°C for 3 weeks. Assess M. incognita infectivity by counting galls per root system, and R. reniformis by staining females with acid fuchsin and counting per root system [1].

G cluster_1 Initial Preparation cluster_2 Experimental Protocols NematodeSource Nematode Source Preparation MotilityAssay Motility Assay Protocol NematodeSource->MotilityAssay J2/eggs HatchAssay Egg Hatch Suppression Assay NematodeSource->HatchAssay egg masses InfectivityAssay Infectivity Bioassay NematodeSource->InfectivityAssay live nematodes DataAnalysis Data Analysis and Interpretation MotilityAssay->DataAnalysis EC50/EC90 values HatchAssay->DataAnalysis hatch inhibition % InfectivityAssay->DataAnalysis gall count/females per root

Figure 1: Experimental workflow for evaluating this compound efficacy against root-knot nematodes

Environmental Fate and Ecotoxicological Considerations

Degradation Characteristics

Understanding the environmental behavior of this compound is essential for assessing its ecological impact and persistence in agricultural systems. Aqueous degradation studies reveal that this compound undergoes rapid transformation when exposed to artificial sunlight, with a single major transformation product (PP228a) identified [4]. The degradation kinetics and characteristics are summarized below:

  • Photodegradation: this compound degrades quickly in aqueous solutions under artificial sunlight with a half-life of approximately 6.5 hours. The primary transformation product (PP228a) exhibits significantly extended persistence, with a half-life exceeding 1,000 times that of the parent compound. The photolysis rate is not pH-dependent, and the presence of natural water constituents such as nitrate, fulvic acid, and humic acid produces variable effects depending on the specific compound [4].

  • Hydrolytic Stability: Both this compound and its primary transformation product demonstrate high stability against hydrolytic degradation across varying pH conditions. This persistence in aqueous environments underscores the need for careful environmental monitoring following application [4].

  • Transformation Pathway: The major degradation pathway involves isomerization, producing PP228a, which shares identical molecular formula with the parent compound but exhibits different structural configuration and environmental behavior [4].

Ecotoxicological Profile

Ecotoxicological assessments provide critical data on non-target effects and environmental safety considerations for this compound use:

  • Acute Toxicity to Aquatic Organisms: Bioassays with Daphnia magna indicate that the acute toxicity of the primary transformation product (PP228a) is higher than that of the parent this compound compound. This finding highlights the importance of considering degradation products in overall environmental risk assessments [4].

  • Comparative Environmental Safety: this compound was developed specifically as a lower-risk alternative to traditional organophosphate and carbamate nematicides, with reduced impact on non-target organisms and improved mammalian safety profile [1]. This characteristic makes it particularly valuable for integrated pest management systems where preservation of beneficial soil organisms is desirable.

  • Regulatory Status: this compound is currently registered for use in several countries including the United States (USEPA, 2017) and Canada (Health Canada, 2018), but is not yet approved in the European Union [4] [2]. This regulatory disparity reflects varying regional approaches to nematicide risk assessment and management.

Application Guidelines and Integrated Management Strategies

Field Application Considerations

Successful implementation of this compound in agricultural systems requires attention to specific application parameters and integration with other management tactics:

  • Application Methods: this compound is primarily formulated as a seed-applied nematicide (NemaStrike ST) for use in corn, soybean, and cotton. This delivery method provides targeted placement while minimizing overall chemical usage per hectare compared to in-furrow or soil fumigation approaches [1]. The seed treatment application enhances user safety and reduces non-target environmental exposure.

  • Use in Integrated Systems: For optimal efficacy and resistance management, incorporate this compound into comprehensive integrated nematode management programs. Combine with cultural practices such as crop rotation, resistant cultivars where available, and biological control agents. This integrated approach enhances sustainability and reduces selection pressure for nematicide resistance [5].

  • Economic Considerations: Cost-benefit analyses of nematode management methods demonstrate that chemical controls remain economically viable when initial nematode densities exceed economic thresholds. For root-knot nematodes, this compound application proves most profitable when pre-treatment population densities surpass 200-300 J2/100 cm³ of soil, though exact economic thresholds vary by crop value and nematode species [2].

Decision Support Tools

Advanced decision support systems are increasingly valuable for optimizing this compound use and nematode management outcomes:

  • NemDST Platform: The Nematode Decision Support Tool (NemDST) represents a recent innovation incorporating deep learning models for rapid nematode identification and population assessment. This system utilizes YOLOv5 architecture to detect plant-parasitic nematodes and eggs with high precision (0.992), recall (0.959), and minimal inference time (3.9 milliseconds) [6].

  • Implementation Workflow: The decision process for this compound application involves multiple factors including pre-plant nematode population assessment, crop susceptibility, economic thresholds, and environmental considerations. The following diagram illustrates this decision pathway:

G Start Start Assessment Sample Soil Sampling & Nematode Analysis Start->Sample Density Initial Population Density Above Economic Threshold? Sample->Density Crop Highly Susceptible Crop or High-Value System? Density->Crop No Decision1 Consider this compound Seed Treatment Density->Decision1 Yes History History of Nematode Damage in Field? Crop->History No Crop->Decision1 Yes History->Decision1 Yes Decision2 Implement Monitoring Program History->Decision2 No Integrated Implement Integrated Management Program with this compound Decision1->Integrated

Figure 2: Decision pathway for this compound application in nematode management

  • Resistance Management: To preserve long-term efficacy, implement anti-resistance strategies such as rotating this compound with nematicides from different mode of action classes, combining with biological control agents, and integrating cultural control methods. Regular monitoring of nematode population responses to treatment provides early detection of potential resistance development [5].

References

Tioxazafen Research and Development: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tioxazafen and 1,2,4-Oxadiazole Nematicides

This compound (3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole) is a novel broad-spectrum nematicide developed by the Monsanto Company that demonstrates effective control of various plant-parasitic nematodes (PPNs) in crops such as soybean, corn, and cotton [1]. Unlike traditional organophosphate and carbamate nematicides that face resistance issues and environmental concerns, this compound operates through a unique mechanism by disrupting nematode ribosomal activity [1] [2]. This systemic nematicide represents an important advancement in nematode management, though its application is currently limited primarily to seed treatment due to molecular structure inflexibility [1].

Recent research has focused on 1,2,4-oxadiazole derivatives to enhance efficacy and address limitations of the parent compound. These derivatives maintain the core 1,2,4-oxadiazole heterocycle while incorporating various functional groups to improve nematocidal activity, environmental stability, and application flexibility [1]. The introduction of haloalkyl groups at the 5-position of the oxadiazole ring has proven particularly promising, with several derivatives demonstrating significantly improved activity against key nematode species compared to commercial standards [1].

Quantitative Efficacy Data of 1,2,4-Oxadiazole Derivatives

Nematocidal Activity Against Key Species

Table 1: Comparative nematocidal activity of 1,2,4-oxadiazole derivatives and commercial standards

Compound B. xylophilus LC₅₀ (μg/mL) A. besseyi LC₅₀ (μg/mL) D. dipsaci LC₅₀ (μg/mL) Notes
Compound A1 2.4 ± 0.1 Not specified Not specified Superior activity against B. xylophilus
Compound A6 Not specified 3.8 Not specified Best activity against A. besseyi
Compound A7 Not specified Not specified 2.7 Outstanding against D. dipsaci
Avermectin 335.5 56.8 285.4 Commercial standard
This compound >300 142.9 >300 Parent compound
Fosthiazate 436.9 388.5 333.3 Organophosphate nematicide
Fluopyram 0.9 1.5 Not specified Benchmark compound

Table 2: Mortality rates of selected derivatives at 10 μg/mL concentration

Compound B. xylophilus Mortality (%) A. besseyi Mortality (%) D. dipsaci Mortality (%)
A1 95.3 ± 2.8 87.1 ± 4.8 91.2 ± 3.3
A2 90.0 ± 2.6 Not specified Not specified
A6 Not specified 100 Not specified
A7 Not specified Not specified 100

The bioassay data reveals that several 1,2,4-oxadiazole derivatives exhibit remarkably enhanced nematocidal activity compared to both the parent this compound compound and several commercial nematicide standards [1]. Compound A1 demonstrates particular promise against Bursaphelenchus xylophilus (pinewood nematode), showing approximately 140-fold greater potency than avermectin and over 125-fold greater potency than fosthiazate [1]. Multiple derivatives (A1-A15, A17, A18, B1-B13) achieved 100% corrected mortality against B. xylophilus at 50 μg/mL concentration over 48 hours, indicating broad structure-activity potential within this chemical class [1].

Experimental Protocols

Protocol 1: Synthesis of 1,2,4-Oxadiazole Derivatives

Title: Synthesis of Haloalkyl-Substituted 1,2,4-Oxadiazole Derivatives

Principle: This protocol describes the synthesis of 48 this compound derivatives through introduction of haloalkyl groups at the 5-position of the 1,2,4-oxadiazole core structure, enhancing lipophilicity and nematicidal activity [1].

Materials and Equipment:

  • Aromatic cyanide starting materials
  • Hydroxylamine hydrochloride
  • Acyl chlorides or acyl bromides
  • Solvents: dimethyl sulfoxide, ethanol
  • Equipment: Round-bottom flasks, reflux condenser, heating mantle, magnetic stirrer
  • Analytical: NMR spectrometer (¹H, ¹³C), HRMS system

Procedure:

  • Intermediate Synthesis: React aromatic cyanide with hydroxylamine hydrochloride in ethanol under reflux conditions (≥80% yield) to form intermediate 1 [1].
  • Derivative Formation: React intermediate 1 with appropriate acyl chloride or acyl bromide derivatives to obtain target compounds A1-A29 and B1-B19.
  • Purification: Purify crude products using recrystallization or column chromatography.
  • Characterization: Confirm structure of all compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Notes: Introduction of halogen atoms enhances steric effects, electronic properties, and lipophilicity, potentially improving metabolic and oxidative stability [1].

Protocol 2: Nematocidal Bioassay

Title: In Vitro Nematocidal Activity Assessment

Principle: Direct exposure bioassay to evaluate compound efficacy against three key nematode species: B. xylophilus, A. besseyi, and D. dipsaci [1].

Materials and Equipment:

  • Test compounds (synthesized derivatives)
  • Reference standards (avermectin, fosthiazate, this compound, fluopyram)
  • Nematode cultures (pure strains)
  • Phosphate buffer saline (PBS)
  • 24-well microtiter plates
  • Incubator maintained at 25°C

Procedure:

  • Sample Preparation: Prepare stock solutions of test compounds in appropriate solvent (e.g., DMSO) and dilute to working concentrations (50 μg/mL and 10 μg/mL) with PBS.
  • Nematode Inoculation: Transfer approximately 100 nematodes per well into 24-well plates containing test solutions.
  • Incubation: Maintain plates at 25°C for 48 hours.
  • Assessment: Count live and dead nematodes under microscope after 48 hours exposure.
  • Data Analysis: Calculate mortality rates and LC₅₀ values using probit analysis.

Notes: Correct for natural mortality using control wells. Tests should include at least three replicates per concentration [1].

Protocol 3: Mode of Action Investigation

Title: Mechanism of Action via Transcriptomics and Enzyme Assay

Principle: Compound A1's effect on acetylcholine receptors investigated through transcriptome analysis and acetylcholinesterase activity measurement [1].

Materials and Equipment:

  • Nematode samples (B. xylophilus)
  • TRIzol reagent for RNA extraction
  • cDNA synthesis kit
  • RNA-seq platform
  • Acetylcholinesterase activity assay kit
  • Spectrophotometer

Procedure:

  • Treatment: Expose nematodes to Compound A1 at LC₅₀ concentration (2.4 μg/mL) for 24 hours.
  • RNA Extraction: Homogenize nematodes in TRIzol, extract total RNA.
  • Transcriptome Sequencing: Prepare cDNA libraries, sequence using Illumina platform, analyze differential gene expression.
  • Enzyme Activity: Measure acetylcholinesterase activity in treated vs. control nematodes using colorimetric assay.
  • Data Integration: Correlate gene expression changes with enzyme activity alterations.

Notes: Transcriptome results indicate Compound A1 primarily affects acetylcholine receptors, distinguishing its mechanism from the ribosomal disruption caused by parent this compound [1].

Mechanism of Action and Signaling Pathways

The molecular mechanism of this compound involves disruption of nematode ribosomal function, ultimately leading to impaired protein synthesis and nematode death [1] [2]. However, the most promising derivative, Compound A1, appears to operate through a different primary mechanism, primarily affecting the acetylcholine receptor system of B. xylophilus based on transcriptome and enzyme activity evidence [1].

The following diagram illustrates the proposed mechanism of action for Compound A1:

G CompoundA1 Compound A1 AChR Acetylcholine Receptor CompoundA1->AChR Binds to AChE Acetylcholinesterase (Activity Affected) CompoundA1->AChE Affects Transcriptome Transcriptome Changes CompoundA1->Transcriptome Induces IonChannel Ion Channel AChR->IonChannel Regulates NeuroTrans Disrupted Neurotransmission IonChannel->NeuroTrans Disrupts Paralysis Nematode Paralysis NeuroTrans->Paralysis Leads to Death Nematode Death Paralysis->Death Results in Transcriptome->NeuroTrans Confirms Mechanism

The experimental workflow for comprehensive evaluation of this compound derivatives integrates chemical synthesis, biological testing, and mechanistic studies:

G Start Research Objective Design Molecular Design Start->Design Synthesis Chemical Synthesis Design->Synthesis Charac Structural Characterization Synthesis->Charac Bioassay Nematocidal Bioassay Charac->Bioassay Mech Mechanism Investigation Bioassay->Mech Active Compounds Env Environmental Fate Mech->Env Promising Candidates Data Data Integration Env->Data End Candidate Selection Data->End

Environmental Fate and Degradation Profile

Understanding the environmental fate of pesticides is crucial for ecological risk assessment. This compound undergoes rapid transformation in aqueous environments when exposed to artificial sunlight, producing a primary transformation product (PP228a) with significantly different properties [2].

Table 3: Environmental degradation properties of this compound and its transformation product

Parameter This compound Transformation Product PP228a
Aqueous Photolysis Rapid transformation under artificial sunlight Forms as primary photoproduct
Hydrolytic Stability Stable Stable
Persistence (t₁/₂) Short 1000+ times longer than parent
Acute Toxicity (Daphnia magna) Lower Higher
Bacterial Toxicity (Vibrio fischeri) Moderate inhibition Moderate inhibition (similar)

The photolysis of neither compound demonstrates pH-dependence, and effects of natural water constituents (nitrate, fulvic acid, humic acid) vary depending on the specific compound [2]. The extended persistence of the transformation product, coupled with its increased acute toxicity to aquatic invertebrates, highlights the importance of considering environmental transformation during the nematicide development process.

Advanced Synthesis Approaches

Recent advances in synthetic methodology have enabled more efficient production of 1,2,4-oxadiazole derivatives. A novel approach utilizes a carbon nanotube-magnetic catalyst (MWCNTs-EDTA/Fe₃O₄-Cu(II)) that combines multi-walled carbon nanotubes with magnetic nanoparticles and copper(II) ions [3].

This catalytic system offers several advantages:

  • Magnetically recoverable and reusable catalyst
  • One-pot, three-component reaction for synthesizing 1,2,4-oxadiazole derivatives
  • Green solvent system using potassium acetate and polyethylene glycol-water mixture
  • Enhanced sustainability through minimized waste generation and facile catalyst separation [3]

The integration of multicomponent reactions with advanced catalytic systems represents a significant step toward streamlining and accelerating the discovery of novel nematicidal compounds with improved environmental profiles.

Regulatory Considerations

The development of new nematicides requires careful attention to regulatory requirements and ecological risk assessment frameworks. A tiered testing approach is typically employed, progressing from standardized laboratory studies to higher-tier environmental assessments under more realistic conditions [4].

Key recommendations for successful regulatory integration include:

  • Early communication between registrants, risk assessors, and risk managers
  • Clearly defined specific protection goals that are operational
  • Transparent factors in risk management decisions
  • Retrospective analyses of higher-tier study acceptability [4]

These principles facilitate the incorporation of higher-tier data into ecological risk assessments and support the development of nematicides that balance efficacy with environmental safety.

Conclusion and Research Directions

This compound represents a significant advancement in nematicide development as the first commercial product containing the 1,2,4-oxadiazole molecular core. Structure-activity relationship studies have identified promising derivatives, particularly Compound A1, that demonstrate substantially improved nematocidal activity compared to the parent compound and several commercial standards [1].

Future research directions should focus on:

  • Expanding the mechanism of action studies for promising derivatives
  • Optimizing synthetic routes for cost-effective production
  • Conducting comprehensive environmental fate assessments
  • Performing field trials to validate laboratory findings
  • Exploring additional structural modifications to enhance spectrum of activity

The integration of advanced catalytic systems [3], environmental fate considerations [2], and regulatory science principles [4] provides a robust framework for developing the next generation of 1,2,4-oxadiazole nematicides with improved efficacy, environmental safety, and application flexibility.

References

Comprehensive Application Notes and Protocols for Tioxazafen: Effects on Plant Health and Vigor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tioxazafen

This compound (3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole) represents a significant advancement in nematicide development as the first commercial nematicide bearing the 1,2,4-oxadiazole molecular core [1]. Developed by Monsanto Company (now Bayer), this broad-spectrum nematicide addresses a critical need in modern agriculture for effective nematode control with improved environmental and safety profiles compared to traditional organophosphate and carbamate nematicides [2] [3]. This compound exhibits systemic activity within plants, providing protection against a wide range of economically significant plant-parasitic nematodes including soybean cyst nematode, root knot nematode, and reniform nematode [4]. Its primary agricultural applications include use as a seed treatment for major row crops such as corn, soybean, and cotton, where it establishes protection during critical early growth stages [4] [5].

The global importance of this compound continues to grow within the agricultural sector, with market projections indicating an increase from $325 million in 2024 to $540 million by 2033, reflecting a compound annual growth rate of 5.8% [5]. This market expansion is largely driven by this compound's favorable safety profile and efficacy compared to older nematicides being phased out due to regulatory restrictions [5]. As agricultural industries worldwide face increasing pressure to enhance productivity while minimizing environmental impact, this compound represents a modern crop protection solution aligned with integrated pest management principles and sustainable agriculture practices [5].

Chemical and Physical Properties

This compound possesses distinct physicochemical properties that influence its environmental behavior and application characteristics. The compound has a molecular formula of C₁₂H₈N₂OS and a molecular mass of 228.27 g/mol [4] [6]. It is characterized by a crystalline solid structure with a melting point of 108.6°C and does not exhibit a boiling point due to decomposition upon heating [6]. This compound has limited water solubility (1.24 mg/L at 20°C), which contributes to its persistence in the soil environment and reduced potential for leaching [6]. The compound displays a high octanol-water partition coefficient (log Pₒw = 4.13), indicating significant hydrophobicity that influences its distribution in the environment and potential for bioaccumulation [6].

Table 1: Physicochemical Properties of this compound

Property Value Conditions/Notes
Chemical name 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole IUPAC name [4]
CAS RN 330459-31-9 -
Molecular formula C₁₂H₈N₂OS -
Molecular mass 228.27 g/mol -
Physical state Solid White color [6]
Melting point 108.6°C -
Water solubility 1.24 mg/L 20°C [6]
Octanol-water partition coefficient (log Pₒw) 4.13 -
Vapor pressure 0 Pa At 25°C [6]

The environmental fate of this compound is characterized by photolytic degradation in aqueous environments, with a rapid degradation half-life (t₁/₂) of less than 8.3 minutes under simulated sunlight irradiation [1] [7]. The primary photodegradation product is PP228a, a structural isomer of this compound containing a thiophen-3-yl group instead of the original thiophen-2-yl group [1]. Importantly, this transformation product exhibits significantly extended environmental persistence with half-lives ranging from 6.9 to 7.9 days, representing an approximately 1000-fold increase in persistence compared to the parent compound [1] [7]. Both this compound and PP228a demonstrate hydrolytic stability across a range of pH conditions, indicating that hydrolysis does not represent a significant degradation pathway in the environment [1].

Efficacy Data and Nematode Control Spectrum

This compound demonstrates broad-spectrum activity against numerous economically important plant-parasitic nematodes. Bioassay results indicate particularly strong efficacy against key nematode species including Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus dipsaci [2]. The compound exhibits a unique dose-response relationship, with significant nematode paralysis observed after 24 hours of exposure at concentrations as low as 27.0 µg/mL for Meloidogyne incognita and Rotylenchulus reniformis [8]. This rapid immobilization effect is critical for preventing root invasion and subsequent damage to developing crop plants.

Table 2: Nematocidal Activity of this compound Against Key Species

Nematode Species EC₅₀/LC₅₀ Values Experimental Conditions Comparative Efficacy
Meloidogyne incognita 24h EC₅₀: 57.69 µg/mL In water solutions on tomato [8] Similar toxicity across species with variations in infection suppression
Rotylenchulus reniformis 24h EC₅₀: 59.64 µg/mL In water solutions on tomato [8] Greater rate needed to suppress infection compared to M. incognita
Bursaphelenchus xylophilus LC₅₀: >300 µg/mL 48h exposure [2] Less effective than derivative A1 (2.4 µg/mL) and fluopyram (0.9 µg/mL)
Aphelenchoides besseyi LC₅₀: 142.9 µg/mL 48h exposure [2] Superior to fosthiazate (388.5 µg/mL) but less than fluopyram (1.5 µg/mL)
Ditylenchus dipsaci LC₅₀: >300 µg/mL 48h exposure [2] Superior to fosthiazate (333.3 µg/mL) and avermectin (285.4 µg/mL)

Recent research on this compound derivatives has revealed structure-activity relationships that can significantly enhance nematocidal potency. Introduction of haloalkyl substituents at the 5-position of the 1,2,4-oxadiazole ring has yielded compounds with dramatically improved efficacy [2]. Most notably, derivative A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole) demonstrated exceptional activity against B. xylophilus with an LC₅₀ value of 2.4 µg/mL, representing a 125-fold improvement over the parent this compound and superior efficacy compared to commercial standards abamectin (335.5 µg/mL) and fosthiazate (436.9 µg/mL) [2]. These findings highlight the potential for molecular optimization to enhance the biological activity of the 1,2,4-oxadiazole chemotype while maintaining its favorable environmental and safety profile.

Application Methods and Formulations

Application Techniques

This compound is primarily applied through seed treatment methods, which account for approximately 56% of total product demand [5]. This application approach provides early-stage protection during germination and seedling establishment, which are critical growth stages vulnerable to nematode damage. The seed treatment process involves coating seeds with formulated this compound, creating a protective zone around the developing root system that effectively targets soil-dwelling nematodes before they can infect the plant [4] [5]. For established crops or situations with high nematode pressure, soil treatment applications are employed, particularly in regions with persistent nematode infestations and intensive monoculture practices [5]. While less common, foliar spray applications are utilized in horticultural settings where targeted, season-long protection is required, though this method relies on systemic translocation to root zones [5].

Formulation Types

The commercial market offers this compound in several formulation types designed to address different application needs and environmental conditions:

  • Liquid formulations dominate the market with over 48% of revenue share, favored for their ease of application, uniform coverage, and compatibility with modern seed treatment and soil drenching equipment [5]. These formulations are particularly suitable for large-scale commercial farming operations where efficiency and consistency are paramount.

  • Granular formulations are gaining traction in regions with sandy soils or where precision placement is required [5]. The granular form allows for targeted delivery in the root zone and can provide extended release of the active ingredient.

  • Powder formulations are primarily used in niche applications or by smallholder farmers who prefer manual mixing and application methods [5]. These formulations offer advantages in terms of storage stability and transportation.

Recent advances in formulation technology have focused on enhancing bioavailability, stability, and environmental safety. Innovation in this area includes controlled-release technologies, proprietary blends, and microencapsulation techniques that optimize the delivery and persistence of this compound in the soil environment [5]. These advanced formulations aim to maintain effective nematode control while minimizing environmental impact through reduced application rates and improved targeting.

Mechanism of Action and Physiological Impact

This compound exhibits a novel mode of action distinct from traditional organophosphate and carbamate nematicides. The compound specifically targets the mitochondrial ribosome in nematodes, interacting with a nematode-specific insertion of the L3 subunit [4]. This interaction disrupts ribosomal translation processes, ultimately leading to inhibition of protein synthesis and cellular function in target nematodes [4]. The specific binding to this nematode-unique ribosomal structure explains the selective toxicity of this compound against plant-parasitic nematodes while demonstrating minimal effects on non-target organisms, including beneficial soil fauna and mammals [4] [3].

Recent research on highly active this compound derivatives has revealed additional mechanisms that may contribute to nematode control. Compound A1, a chloromethyl-derivative of this compound, has been shown to affect the acetylcholine receptor of B. xylophilus based on transcriptome and enzyme activity analyses [2]. This secondary mechanism suggests that structural modifications to the parent this compound molecule can introduce additional modes of action that enhance nematocidal activity. The effect on acetylcholine receptors represents a more rapid neurotoxic action compared to the slower ribosomal disruption mechanism of the parent compound, potentially explaining the significantly improved efficacy observed with certain derivatives [2].

G This compound This compound RibosomalBinding Binding to L3 subunit of mitochondrial ribosome This compound->RibosomalBinding AchReceptor Acetylcholine receptor interaction (derivatives) This compound->AchReceptor TranslationDisruption Disruption of ribosomal translation RibosomalBinding->TranslationDisruption ProteinSynthesisInhibition Inhibition of protein synthesis TranslationDisruption->ProteinSynthesisInhibition CellularDysfunction Cellular dysfunction and nematode death ProteinSynthesisInhibition->CellularDysfunction NeurotoxicEffect Neurotoxic effects (enhanced paralysis) AchReceptor->NeurotoxicEffect NeurotoxicEffect->CellularDysfunction

Diagram 1: Mechanism of Action of this compound and Key Derivatives

The physiological impact of this compound on plant health and vigor is primarily indirect through effective nematode control. By protecting root systems from nematode damage, this compound preserves root architecture and function, enabling more efficient uptake of water and nutrients [8]. This maintained root health directly translates to improved vegetative growth, enhanced stress tolerance, and ultimately increased crop yield and quality. Research on tomato plants infected with M. incognita and R. reniformis demonstrated that even short-term (24-hour) exposure of nematodes to low concentrations of this compound (0.38 to 47.15 µg/mL) significantly reduced subsequent root infection and damage [8], highlighting the protective effect that contributes to sustained plant vigor throughout the growing season.

Experimental Protocols and Methodologies

Laboratory Bioassays for Nematocidal Activity

In vitro nematode toxicity assays provide a standardized approach for evaluating the efficacy of this compound against target species. The following protocol adapts methodologies from published studies on this compound and its derivatives [2] [8]:

  • Nematode culture: Maintain nematode populations (Meloidogyne incognita, Rotylenchulus reniformis, or other target species) on tomato roots in greenhouse conditions at 27°C. Extract nematodes from infected roots using a mist chamber technique or directly from culture medium.

  • Sample preparation: Prepare stock solutions of this compound in appropriate solvents (e.g., acetone or DMSO) followed by dilution in distilled water to achieve final test concentrations ranging from 0.1 to 100 µg/mL. Include solvent-only controls and reference nematicides (e.g., abamectin, fosthiazate) for comparison.

  • Exposure and assessment: Transfer 1 mL of each test solution to 24-well plates, with 30-50 nematodes per well. Incubate at 27°C for 24-48 hours. Assess nematode motility under a stereomicroscope, counting paralyzed and active individuals. Calculate percentage mortality relative to controls.

  • Data analysis: Determine EC₅₀ values using probit analysis or appropriate statistical software. Conduct dose-response experiments with at least five concentrations and three replicates per treatment.

Recovery assays should be performed to evaluate the irreversibility of this compound effects. After initial exposure, transfer nematodes to clean water for 24-48 hours and reassess motility to determine if paralysis is reversible [8].

Seed Treatment Application Protocol

Standardized seed treatment methodology ensures consistent application and evaluation of this compound efficacy:

  • Seed selection: Use certified, pathogen-free seeds of target crops (corn, soybean, cotton) with high germination rates (>90%).

  • Treatment application: Apply liquid formulations of this compound using a laboratory-scale seed treater to achieve target application rates (typically 0.1-0.5 mg a.i./seed). Include appropriate untreated controls and reference treatments for comparison.

  • Drying and storage: Allow treated seeds to air-dry for 24 hours under ambient conditions, then store in sealed containers at room temperature until use.

  • Bioevaluation: Plant treated seeds in nematode-infested soil in greenhouse pots. Maintain appropriate growth conditions (25-28°C, 12h photoperiod) for 4-6 weeks. Assess nematode root infection, gall formation, and plant growth parameters (root and shoot biomass, plant height) compared to controls.

Table 3: Experimental Parameters for this compound Efficacy Studies

Parameter Standard Conditions Variations for Specific Testing Assessment Methods
Nematode exposure period 24-48 hours Extended to 72h for slow-acting compounds Motility assessment under stereomicroscope
Temperature 27°C Range: 20-30°C for temperature effect studies Incubator with precise temperature control
Concentration range 0.1-100 µg/mL Extended to 300 µg/mL for low-activity compounds Serial dilution in aqueous solution
Assessment timeframe 2-6 weeks Extended to 8 weeks for perennial crops Root gall indexing, nematode extraction, plant biomass
Application rate (seed treatment) 0.1-0.5 mg a.i./seed Varies by crop species and seed size Precision syringe calibration

G cluster_1 In Vitro Assessment cluster_2 Field Application LabBioassay Laboratory Bioassay FieldTrial Field Evaluation NematodeCulture Nematode culture and extraction SolutionPrep Test solution preparation NematodeCulture->SolutionPrep Exposure Nematode exposure (24-48h, 27°C) SolutionPrep->Exposure MortalityAssessment Mortality and motility assessment Exposure->MortalityAssessment DataAnalysis Dose-response analysis MortalityAssessment->DataAnalysis SeedSelection Seed selection and preparation TreatmentApplication Seed treatment application SeedSelection->TreatmentApplication Drying Drying and storage TreatmentApplication->Drying Planting Planting in infested soil Drying->Planting Evaluation Plant growth and nematode evaluation Planting->Evaluation

Diagram 2: Experimental Workflow for this compound Efficacy Evaluation

Statistical Analysis and Data Interpretation

Robust statistical evaluation is essential for interpreting this compound efficacy data. For laboratory bioassays, calculate EC₅₀ values using probit analysis with 95% confidence intervals [2]. For plant growth studies, perform analysis of variance (ANOVA) followed by mean separation tests (e.g., Tukey's HSD) to identify significant differences between treatments. Correlation analysis between nematode control and plant growth parameters can elucidate relationships between efficacy and crop response. Report data with measures of variability (standard deviation or standard error) and statistical significance (p-values) to ensure scientific rigor.

Environmental and Safety Considerations

Ecotoxicological Profile

This compound demonstrates a favorable ecotoxicological profile compared to many traditional nematicides, contributing to its classification as a reduced-risk pesticide. The compound exhibits low acute mammalian toxicity, with oral and dermal LD₅₀ values in rats exceeding 5,000 mg/kg body weight, placing it in Category 4 of the GHS classification system [6]. However, aquatic toxicity assessments indicate that this compound presents specific risks to certain non-target organisms, particularly fish species, with a 96-hour LC₅₀ of 76 μg/L for Oncorhynchus mykiss (rainbow trout) [6]. The compound is classified as very toxic to aquatic life with long-lasting effects (H410) [6].

The primary photodegradation product PP228a demonstrates enhanced toxicity to some aquatic organisms compared to the parent compound. Daphnia magna bioassays revealed a 48-hour EC₅₀ of 0.808 mg/L for PP228a compared to >1.12 mg/L for this compound [1] [7]. Additionally, Vibrio fischeri assays indicated that one or more transformation products of PP228a may exhibit higher toxicity than either the parent compound or the initial photoproduct [7]. These findings highlight the importance of considering degradation products in comprehensive environmental risk assessments.

Environmental Fate and Degradation

Understanding the environmental behavior of this compound is essential for proper risk assessment and stewardship. The compound undergoes rapid photodegradation in aqueous environments with half-lives of less than 8.3 minutes under simulated sunlight, but its primary photoproduct (PP228a) exhibits significantly extended persistence with half-lives of 6.9-7.9 days [1] [7]. Neither this compound nor PP228a demonstrate significant pH-dependent hydrolysis, indicating stability across a range of environmental conditions [1]. The effects of natural water constituents on degradation kinetics vary by compound, with nitrate, fulvic acid, and humic acid exhibiting different influences on the photolysis rates of this compound and its transformation products [1].

Application safeguards should include careful management to prevent runoff into aquatic systems, adherence to buffer zone requirements, and proper disposal of unused product and containers. Regulatory status varies by region, with approvals in the United States and Canada but not currently in the European Union [4] [1]. Users should consult local regulatory authorities for specific restrictions and requirements before implementing this compound in agricultural operations.

Conclusion and Future Perspectives

This compound represents a significant advancement in nematicide technology with its novel molecular target, favorable safety profile, and demonstrated efficacy against economically important plant-parasitic nematodes. The compound's unique mode of action through disruption of nematode-specific ribosomal translation provides an valuable tool for resistance management when used in rotation or combination with other nematicide classes [4] [3]. The growing market for this compound reflects the agricultural industry's need for effective nematode control solutions that align with integrated pest management principles and sustainable agriculture practices [5].

Future research directions should focus on optimizing application timing and formulation technologies to enhance bioavailability and persistence in the rhizosphere [5]. The discovery of highly active derivatives through strategic molecular modifications, such as the introduction of haloalkyl substituents, presents promising opportunities for next-generation nematicides with improved potency and potentially broader spectra of activity [2]. Additionally, further investigation into the potential effects of this compound on non-target soil organisms and ecosystem functions will contribute to a more comprehensive understanding of its environmental impacts and inform appropriate use recommendations. As nematode resistance to existing chemical classes continues to evolve, the unique mode of action and structural novelty of this compound position it as an increasingly important component of sustainable nematode management strategies in agricultural systems worldwide.

References

Tioxazafen aqueous degradation kinetics and pathways

Author: Smolecule Technical Support Team. Date: February 2026

Tioxazafen Aqueous Degradation Profile

The following table summarizes the key kinetic parameters and characteristics of this compound (TXF) and its primary photoproduct, PP228a, in aqueous environments [1] [2].

Property This compound (TXF) Photoproduct PP228a
Chemical Description 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole (first 1,2,4-oxadiazole nematicide) [2] 3-phenyl-5-(thiophen-3-yl)-1,2,4-oxadiazole (thiophen-3-yl isomer of TXF) [1] [2]
Aqueous Photolysis Half-life (t₁/₂) < 8.3 minutes (under simulated sunlight) [1] 6.9 - 7.9 days [1]
pH Dependence on Photolysis No significant dependence observed [1] No significant dependence observed [1]
Aqueous Hydrolysis Hydrolytically stable [1] Hydrolytically stable [1]
Effect of Water Constituents Photolysis kinetics are affected by NO₃⁻, Fulvic Acid, and Humic Acid [1] Photolysis kinetics are affected by NO₃⁻, Fulvic Acid, and Humic Acid; effects vary from TXF [1]
Primary Degradation Pathway Rapid photoisomerization [1] [2] Undergoes further photodegradation to at least 6 products, including two other isomers [1]
48h EC₅₀ for *Daphnia magna* > 1.12 mg/L [1] 0.808 mg/L [1]
Toxicity to *Vibrio fischeri* Data not specifically mentioned; one or more PPs of PP228a indicated to have higher toxicity [1] Data not specifically mentioned; one or more PPs of PP228a indicated to have higher toxicity [1]

Experimental Protocols & Key Considerations

Based on the research, here are methodologies and critical factors for studying TXF degradation.

Aqueous Photolysis Kinetics

This protocol is adapted from studies on TXF to determine its rapid photodegradation rate [1] [2].

  • Light Source: Use a lamp emitting simulated sunlight (e.g., a xenon lamp with appropriate filters).
  • Reaction Vessels: Use quartz or Pyrex vessels that allow transmission of relevant light wavelengths.
  • Aqueous Matrix Preparation:
    • Solvent: Start with ultrapure water or prepare buffers (e.g., pH 4.0, 7.0, 9.0) to test pH dependence.
    • Spiking: Prepare a stock solution of TXF in a volatile organic solvent (e.g., acetonitrile). Spike into the aqueous matrix to achieve a desired initial concentration (e.g., 1-10 mg/L), keeping the organic solvent content low (<1% v/v).
    • Natural Water Constituents (NWCs): To test the effects of NWCs, add known concentrations of sodium nitrate (NO₃⁻), Suwannee River Fulvic Acid (SRFA), or Suwannee River Humic Acid (SRHA) to the matrix [2].
  • Experimental Procedure:
    • Place the spiked solution in the photoreactor and start irradiation.
    • Maintain a constant temperature (e.g., 25°C).
    • At predetermined time intervals (e.g., 0, 2, 5, 8, 15, 30 mins), withdraw aliquots from the reaction vessel.
    • Analyze the aliquots immediately or stabilize them for analysis.
  • Control Experiment: Run a parallel experiment with the same setup but kept in the dark (wrap vessel in aluminum foil) to account for hydrolysis or other non-photolytic degradation.
Identification of Transformation Products

The identification of PP228a and its products involved several spectroscopic techniques [1] [2].

  • Sample Concentration: After photolysis, concentrate large volumes of the aqueous solution using solid-phase extraction (SPE) or rotary evaporation.
  • Product Isolation: Use preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds from the complex mixture.
  • Structural Elucidation:
    • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and molecular formula of the transformation products [1] [2].
    • Nuclear Magnetic Resonance (NMR): Particularly 1H NMR, to confirm the structure and isomeric form (e.g., thiophen-2-yl vs. thiophen-3-yl) [1].
    • Other Techniques: UV-Vis and FTIR spectroscopy can provide additional structural information [1].
Ecotoxicity Assessment

The potential hazard of transformation products can be evaluated using standard bioassays [1].

  • Daphnia magna: Follow standard guidelines (e.g., OECD 202) for an acute immobilization test. Report results as a 48-hour EC₅₀ (the effective concentration that immobilizes 50% of the test population) [1].
  • Vibrio fischeri: Use a standardized bioluminescence inhibition test (e.g., ISO 11348). Expose the bacteria to the test sample for a short period (e.g., 30 minutes) and measure the decrease in light output [1].

Mechanistic Pathways & Experimental Workflow

The following diagrams illustrate the primary degradation pathway and a recommended experimental workflow.

tioxazafen_pathway TXF This compound (TXF) C12H8N2OS Thiophen-2-yl isomer PP228a Photoproduct PP228a C12H8N2OS Thiophen-3-yl isomer TXF->PP228a Light Simulated Sunlight Light->TXF Rapid Isomerization t½ < 8.3 min Further_PPs Further Degradation Products (6 identified) PP228a->Further_PPs Slower Degradation t½ = 6.9-7.9 days Toxicity Increased Aquatic Toxicity Further_PPs->Toxicity Vibrio fischeri assay suggests higher toxicity

experimental_workflow Start Prepare Aqueous Solutions (Ultrapure water, buffers, ±NWCs) A Spike with TXF Start->A B Divide into Aliquots A->B C Light Exposure (Simulated sunlight) B->C D Dark Control (Wrapped in foil) B->D E Sample at Time Intervals (0, 2, 5, 8, 15, 30 min...) C->E D->E F Analytical Chemistry HPLC/HRMS/NMR E->F G Kinetics Analysis (Half-life, Rate Constant) F->G H Product Identification & Toxicity G->H

Frequently Asked Questions (FAQs)

Q1: Why does this compound degrade so quickly in water, but its main photoproduct persists for much longer? The rapid degradation is due to photoisomerization, a reaction where the thiophene ring in the TXF molecule quickly rearranges from the 2-position to the 3-position upon absorbing light, forming PP228a [1] [2]. The resulting isomer (PP228a) has a different molecular geometry that is significantly more stable under light, leading to its extended half-life of nearly a week [1].

Q2: What are the critical factors to control in a photolysis experiment for TXF? The most critical factor is the light source, which must mimic environmental sunlight. The presence of natural water constituents is also crucial. Nitrate can accelerate photolysis, while fulvic and humic acids can either sensitize or shield the reaction, depending on the specific compound (TXF or PP228a) and water chemistry. Therefore, including these components in your tests is essential for environmentally relevant results [1]. A proper dark control is mandatory to confirm that degradation is truly photolytic [2].

Q3: The toxicity data seems conflicting. How should I interpret it? The data suggests a nuanced risk. The primary photoproduct, PP228a, is measurably more toxic to Daphnia magna than the parent TXF [1]. Furthermore, the Vibrio fischeri assays indicate that as PP228a itself breaks down, it forms secondary products that are likely even more toxic [1]. This means that even though TXF disappears quickly, the overall toxicity of the water system may increase over time due to the formation of more persistent and hazardous transformation products.

References

how to improve Tioxazafen environmental persistence

Author: Smolecule Technical Support Team. Date: February 2026

Tioxazafen Stability & Degradate Profile

The tables below summarize the key stability data for this compound and its primary degradate, which is central to understanding and improving its environmental persistence.

Table 1: Aqueous Degradation Kinetics of this compound (TXF) and its Photoproduct (PP228a) [1] [2]

Compound Process Half-life (t₁/₂) Key Influencing Factors
This compound (TXF) Aqueous Photolysis < 8.3 minutes Simulated sunlight; rate is unaffected by pH.
Photoproduct PP228a Aqueous Photolysis 6.9 - 7.9 days Simulated sunlight; rate is unaffected by pH. Can be influenced by Nitrate, Fulvic Acid, and Humic Acid.
This compound (TXF) Hydrolysis Stable Stable under hydrolytic conditions (pH 7, 20°C).
Photoproduct PP228a Hydrolysis Stable Stable under hydrolytic conditions.

Table 2: Identified Degradates and Ecotoxicity Findings [1] [2]

Compound / Aspect Description Ecotoxicity Note
Primary Photoproduct PP228a: A structural isomer of TXF where the thiophene ring has shifted from the 2-position to the 3-position. -
TXF Toxicity - 48h-EC₅₀ for Daphnia magna: >1.12 mg/L
PP228a Toxicity - 48h-EC₅₀ for Daphnia magna: 0.808 mg/L (Higher acute toxicity than TXF)
Further Degradates Six photoproducts of PP228a were identified. Vibrio fischeri assays suggest one or more of these may have higher toxicity than PP228a.

Strategies for Improving Persistence

Improving this compound's persistence involves mitigating its rapid photodegradation. The following strategies, derived from the identified degradation pathway, can guide your experimentation.

  • Formulation Engineering: The core strategy is to shield the this compound molecule from sunlight. You should explore microencapsulation or the use of light-stabilizing additives in your formulations. Creating a physical barrier can significantly slow the initial photolytic step.
  • Protective Additives: Since natural water constituents like Humic Acid can influence the degradation rate of the persistent PP228a, investigate whether specific, formulation-safe organic compounds can be added to act as "sunscreens" or competitive light absorbers, thereby protecting this compound.
  • Monitoring the Full Lifecycle: Any effort to stabilize the parent compound must include rigorous monitoring for the formation of PP228a and its subsequent degradates. A formulation that successfully slows the initial degradation but leads to an accumulation of more toxic products is not a viable solution. Your analytical methods must track the entire transformation pathway.

Experimental Protocols for Stability Testing

Here are detailed methodologies for key experiments to assess this compound's stability and the efficacy of any improvements you develop.

Aqueous Photolysis Kinetics

This protocol tests how quickly this compound degrades in water under light.

  • Objective: To determine the photolytic half-life of this compound and identify its degradates under simulated sunlight.
  • Materials: this compound standard (e.g., purity >99%), sterile aqueous buffers (e.g., pH 5, 7, 9), a solar simulator (Xe arc lamp with appropriate filters to match sunlight spectrum), HPLC system with UV/DAD detector, Q-TOF LC-MS for degradant identification.
  • Procedure:
    • Prepare aqueous solutions of this compound in different buffers and in ultrapure water.
    • Expose the solutions to the solar simulator in a controlled environment (e.g., constant temperature). Include dark controls wrapped in aluminum foil.
    • At regular time intervals, collect samples for analysis.
    • Use HPLC-UV to quantify the remaining this compound and plot concentration over time to calculate the degradation rate constant and half-life.
    • Use LC-MS (Q-TOF preferred for accurate mass) to identify degradants by comparing samples to time zero and dark controls.
Analytical Method for Quantification (EPA Method)

The US EPA has an established method for detecting this compound and its degradates in water.

  • Reference Method: ECM for this compound & Degradates in Water - MRID 49304241 [3].
  • Key Parameters:
    • Matrix: Water.
    • Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).
    • Limit of Quantitation (LOQ): 0.10 µg/L. This is your benchmark for detection sensitivity.
  • Application: This method should be used as a reference to validate your in-house analytical procedures for accurately measuring this compound and its transformation products.

Experimental Workflow for this compound Stabilization

The following diagram outlines a logical workflow for a research project aimed at improving this compound's environmental persistence.

Start Define Goal: Improve TXF Persistence A Conduct Baseline Photolysis Test Start->A B Identify and Characterize Degradates A->B C Develop Stabilized Formulation B->C D Test Improved Formulation C->D E Assess Ecotoxicity of Final Product D->E End Evaluate Overall Success E->End

References

Tioxazafen photoproduct PP228a identification and toxicity

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Tioxazafen Photoproduct PP228a

Q1: What is PP228a and how is it formed? PP228a is the primary photoproduct of the nematicide this compound (TXF). It is formed through an isomerization reaction, where the thiophene ring in the TXF molecule rearranges from the 2-position to the 3-position [1] [2]. This transformation occurs very rapidly when an aqueous solution of TXF is exposed to light.

Q2: What is the recommended method to identify and quantify PP228a? The identification of PP228a should be performed using a combination of chromatographic and spectroscopic techniques, as outlined in the workflow below.

Start Aqueous TXF Solution (Irradiate with Simulated Sunlight) Step1 HPLC Analysis (Monitor degradation, observe new peak) Start->Step1 Step2 Isolate New Peak (Preparative HPLC) Step1->Step2 Step3 Structural Elucidation Step2->Step3 Step4a High-Resolution Mass Spectrometry (HRMS) Step3->Step4a Step4b Proton Nuclear Magnetic Resonance (¹H NMR) Step3->Step4b Step4c Fourier-Transform Infrared Spectroscopy (FTIR) Step3->Step4c Step44d Step44d Step3->Step44d Result Confirmed PP228a (3-phenyl-5-(thiophen-3-yl)- 1,2,4-oxadiazole) Step4a->Result Step4b->Result Step4c->Result Step4d Ultraviolet-Visible Spectroscopy (UV) Step4d->Result

Figure 1: Experimental workflow for the identification of photoproduct PP228a from this compound (TXF) [1] [2].

Key experimental details include:

  • Photolysis: Expose an aqueous solution of TXF to simulated sunlight. The degradation is fast, with a half-life (DT₅₀) of less than 8.3 minutes [1] [2].
  • Separation and Isolation: Use preparative HPLC to isolate the photoproduct for further analysis [1].
  • Structural Confirmation: The combined spectroscopic data confirms the structure as 3-phenyl-5-(thiophen-3-yl)-1,2,4-oxadiazole, an isomer of the parent TXF [1] [2].

Q3: How persistent is PP228a in the environment compared to this compound? PP228a is significantly more persistent than its parent compound in aqueous environments. The table below summarizes the key kinetic data for both compounds.

Compound Aqueous Photolysis DT₅₀ Aqueous Hydrolysis DT₅₀ Notes on Environmental Fate
This compound (TXF) < 8.3 minutes [1] [2] Stable (No significant hydrolysis) [1] Degrades rapidly in light, but is stable in the dark.
Photoproduct PP228a 6.9 - 7.9 days [1] [2] Stable (No significant hydrolysis) [1] ~1000x more persistent than TXF in water under light. Forms 6 secondary photoproducts [2].

Note: The effects of natural water constituents (e.g., nitrate, fulvic acid, humic acid) on photolysis rates vary for each compound and require experimental evaluation [1].

Q4: What is the toxicity profile of PP228a? Emerging evidence indicates that PP228a may be of higher toxicological concern than the parent this compound.

Test Organism Endpoint This compound (TXF) Photoproduct PP228a
Daphnia magna (Water flea) 48-h EC₅₀ (Acute immobilization) >1.12 mg/L [1] [2] 0.808 mg/L [1] [2]
Vibrio fischeri (Marine bacteria) Luminescence inhibition Not specified, but showed lower effect [1] Results suggest one or more of its secondary photoproducts have higher toxicity [1] [2]
Meloidogyne incognita (Root-knot nematode) 24-h EC₅₀ (Immobilization) 57.69 µg/mL [3] Data not available for PP228a specifically.

Experimental protocols for toxicity assessment:

  • *Daphnia magna* Acute Toxicity Test: Follow standard guidelines (e.g., OECD 202). Expose young daphnids (99%) before proceeding with the bioassay. This confirms that the observed effects are due to PP228a and not the parent compound [1] [2].

Key Takeaways for Researchers

  • Rapid Transformation, Lasting Impact: While this compound degrades rapidly in water, it transforms into PP228a, a much more persistent and potentially more toxic compound.
  • Comprehensive Analysis is Crucial: Relying on a single analytical technique is insufficient. The definitive identification of PP228a requires a multi-technique approach, primarily relying on HRMS and ¹H NMR for structural confirmation.
  • Prioritize Ecotoxicity: The increased persistence and acute toxicity of PP228a to aquatic invertebrates highlight the importance of evaluating the environmental impact of pesticide transformation products, not just the parent active ingredient.

References

Tioxazafen hydrolysis stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Tioxazafen Chemical Stability Profile

The table below summarizes the key stability findings from recent experimental studies.

Stability Factor Condition / Compartment Key Finding / Value Significance / Implication
Hydrolytic Stability Aqueous solution, 20°C Stable (No significant degradation) [1] [2] Stable in water; primary degradation risk is not hydrolysis.
Photolytic Stability (in water) Simulated sunlight Half-life (t₁/₂) < 8.3 minutes [1] [2] Extremely fast degradation under light; experiments must exclude light.
Photoproduct (PP228a) Persistence Simulated sunlight Half-life (t₁/₂) 6.9 - 7.9 days [1] [2] Transformation product is much more persistent than the parent compound.
Aqueous Solubility In water, 20°C 1.24 mg/L [3] Has low solubility in water.
Octanol-Water Partition Coefficient log Pow 4.13 [3] Indicates high lipophilicity, potential for bioaccumulation.

Experimental Protocols & Handling Guidance

Recommended Storage Conditions
  • Temperature: Store at 2-8 °C (refrigerated) [4]. For solid substances, store in a cool, dry, and well-ventilated place [3].
  • Container: Keep in a tightly closed container [4] [3].
  • Light Sensitivity: Due to its rapid photodegradation, this compound and its solutions must be protected from light at all times, including during storage and experimental procedures [1] [2].
Detailed Experimental Protocol: Aqueous Photolysis

This protocol is adapted from Lu et al. (2024) to investigate the photolytic degradation of this compound [1] [2].

1. Principle The experiment simulates the degradation of this compound in aqueous environments under the influence of sunlight to determine degradation kinetics and identify transformation products.

2. Materials

  • Chemical: this compound standard (e.g., purity >99%) [1].
  • Solvents: Acetonitrile, ultrapure water [1] [4].
  • Apparatus:
    • Photoreactor equipped with a xenon lamp (simulating sunlight spectrum).
    • HPLC system with a DAD or MS detector.
    • Quartz reaction vessels.

3. Procedure

  • Solution Preparation: Prepare an aqueous working solution of this compound (e.g., 10 mg/L) from an acetonitrile stock solution [1].
  • Experimental Setup:
    • Place the solution in quartz vessels inside the photoreactor.
    • Maintain a constant temperature (e.g., 25°C).
    • Initiate irradiation and collect samples at regular, short time intervals (e.g., 0, 2, 5, 8, 15, 30 min) due to the fast degradation [1].
  • Control Experiment: Run a parallel experiment with an identical solution kept in the dark to confirm that degradation is due to light alone.
  • Sample Analysis:
    • Analyze samples via HPLC to quantify the remaining this compound.
    • Use techniques like HRMS and NMR to identify the structures of transformation products [1] [2].

4. Data Analysis

  • Plot the natural logarithm of this compound concentration versus time.
  • The slope of the linear fit is the reaction rate constant (k). The half-life (t₁/₂) can be calculated as t₁/₂ = ln(2)/k [1].

Degradation Pathway and Toxicity

The following diagram illustrates the primary photolytic degradation pathway of this compound in water and the key characteristics of its main transformation product.

G Light Light TXF This compound (TXF) Rapid Photolysis (t½ < 8.3 min) Light->TXF Simulated Sunlight in Aqueous Solution PP228a Photoproduct (PP228a) Thiophen-3-yl Isomer Prolonged Persistence (t½ ~7 days) Higher Acute Toxicity to Daphnia magna TXF->PP228a Isomerization FurtherTPs Further Transformation Products (Potentially more toxic) PP228a->FurtherTPs Continued Irradiation

This transformation is critical because the primary photoproduct, PP228a, is not only more persistent in the environment but also exhibits higher acute toxicity to aquatic organisms like Daphnia magna compared to the parent this compound [1] [2]. Some subsequent transformation products may be even more toxic [2].

Troubleshooting Common Experimental Issues

  • Rapid or Unexpected Loss of Compound: This is almost certainly due to unintended light exposure. Ensure all procedures are carried out in low-light conditions, use amber glassware for all solutions, and wrap containers in aluminum foil.
  • Detection of Unknown Peaks in HPLC Chromatogram: These are likely transformation products. If your experiment was not designed to study degradation, it suggests the material has begun to break down. Use fresh, properly stored stock and repeat the experiment with stringent light protection.

References

overcoming Tioxazafen solubility challenges in research

Author: Smolecule Technical Support Team. Date: February 2026

Tioxazafen: Basic Chemical & Solubility Data

The table below summarizes key physicochemical data for this compound, which is fundamental for planning solubility experiments.

Property Value / Description
Chemical Name 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole [1]
CAS RN 330459-31-9 [1]
Molecular Formula C₁₂H₈N₂OS [1]
Molecular Weight 228.27 g/mol [1]
LogP 3.465 [2]
Appearance Off-white to light yellow solid powder [2]
Solubility (General) Low water solubility; typically requires organic solvents like DMSO [2].

Suggested Solubility Protocols & Formulations

Here are detailed methodologies for preparing this compound in different solvents and for various experimental applications, based on supplier data.

In Vitro Stock Solution Preparation

This protocol is for creating stock solutions for biochemical or cell-based assays [2].

  • Solvent Selection: Begin with DMSO as the primary solvent to dissolve a minute amount of this compound powder.
  • Preparation: Weigh the desired mass of this compound. For a 10 mM stock solution, add the powder to DMSO and mix thoroughly. Example calculations:
    • To make 1 mL of a 10 mM solution, you would need 2.28 mg of this compound.
  • Storage: Aliquot the stock solution and store at -20°C or -80°C. Protect from light and avoid repeated freeze-thaw cycles to maintain stability.
In Vivo Formulation Protocols

For animal studies, this compound must be formulated for injection or oral administration. The table below outlines several common formulations. You will need to test these with a minute amount of the product to find the most suitable one for your specific application [2].

Formulation Purpose Example Protocol (Volume Ratios) Notes
Injection (General) DMSO : Tween 80 : Saline = 10 : 5 : 85 [2] A common starting point for parenteral administration.
Injection (Alternative) DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [2] Uses PEG300 as a co-solvent.
Oral Administration Suspend in 0.5% Carboxymethylcellulose Sodium (CMC Na) [2] A standard vehicle for oral gavage in animal studies.

Advanced Workflow for Hit-to-Target Profiling

If your research involves understanding how this compound works, the following advanced workflow, adapted from a study on a similar anthelmintic compound, can serve as a powerful guide for your experimental design. This diagram outlines a multi-step process from initial screening to target identification [3].

Start Start: Phenotypic Screen Hit Identify Hit Compound Start->Hit HTS on xL3 larvae Potency In vitro Potency & Selectivity Assessment Hit->Potency Dose-response (IC50) TPP Thermal Proteome Profiling (TPP) Potency->TPP On active compound Modeling Structural Prediction & In Silico Docking TPP->Modeling Identify target protein Target Inferred Novel Target Modeling->Target Validate interaction End End Target->End

Workflow Explanation:

  • Phenotypic Screen: Conduct a high-throughput screen (HTS) on the target organism (e.g., nematode larvae) to identify compounds that induce a desired phenotypic effect, such as reduced motility or development inhibition [3].
  • Potency Assessment: Evaluate the active "hit" compounds in dose-response studies to determine their half-maximal inhibitory concentration (IC50) and assess cytotoxicity in mammalian cells to establish a selectivity index [3].
  • Thermal Proteome Profiling (TPP): Employ TPP, a powerful target-deconvolution technique. This method involves heating a cell lysate (e.g., from the target parasite) in the presence and absence of the compound. The drug binding to its protein target will often stabilize it, shifting its melting curve. By using mass spectrometry, you can identify these stabilized proteins among the entire proteome [3].
  • Structural Prediction & Docking: Use advanced bioinformatics tools to create a structural model of the protein target identified by TPP. Then, perform in silico docking studies to simulate how this compound binds to this target, which provides insight into the mechanism of action at the molecular level [3].

Frequently Asked Questions

What are the biggest solubility challenges with this compound? The primary challenge is its inherent low water solubility, as indicated by its relatively high LogP value of 3.465 [2]. This often necessitates the use of organic solvents like DMSO for in vitro work and the development of complex formulations (using surfactants and co-solvents) for in vivo studies to achieve sufficient exposure and bioavailability.

Are there any known stability issues with this compound solutions? While specific stability data in solution is limited in the searched literature, it is a standard best practice to protect solutions from light and store them at low temperatures (-20°C or -80°C) [2]. It is also crucial to avoid repeated freeze-thaw cycles. For definitive answers, you should conduct stability studies under your specific storage conditions.

The search results lack a direct method for quantifying this compound in complex biological samples. What techniques could I explore? This is an advanced analytical challenge. A promising modern approach involves combining liquid chromatography (LC) with high-resolution mass spectrometry (MS). Furthermore, the development of a trained machine learning model could be used to determine the absolute concentration of analytes based on the MS signal and known calibrators, helping to overcome issues like ion suppression [4]. You would need to develop and validate this method in-house.

References

optimizing Tioxazafen nematicidal efficacy in field trials

Author: Smolecule Technical Support Team. Date: February 2026

Tioxazafen: Core Technical Profile

This section provides fundamental data essential for understanding this compound's characteristics.

Profile Aspect Technical Specification
IUPAC Name 3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole [1] [2]
CAS Registry Number 330459-31-9 [1] [3] [2]
Molecular Formula C₁₂H₈N₂OS [1] [3] [2]
Molecular Mass 228.27 g·mol⁻¹ [1] [3] [2]
Chemical Class Disubstituted 1,2,4-oxadiazole [1] [4]
Primary Use Broad-spectrum seed treatment nematicide [1] [2]
Mode of Action Interacts with a nematode-specific insertion of the L3 subunit of the mitochondrial ribosome, disrupting ribosomal translation [2].

Efficacy & Bioassay Data

Understanding this compound's performance against target pests and how it compares to other compounds is crucial for trial design. The following table summarizes nematocidal activity from recent studies.

Compound / Treatment Target Nematode Efficacy (LC₅₀) Notes & Comparative Efficacy
This compound Bursaphelenchus xylophilus >300 μg/mL [4] LC₅₀ significantly higher than reference compounds.
This compound Aphelenchoides besseyi 142.9 μg/mL [4] Less effective than fluopyram (1.5 μg/mL) and avermectin (56.8 μg/mL) [4].
This compound Ditylenchus dipsaci >300 μg/mL [4] LC₅₀ significantly higher than reference compounds.

| Compound A1 (this compound derivative) | Bursaphelenchus xylophilus | 2.4 μg/mL [4] | Significantly more potent than this compound, avermectin (335.5 μg/mL), and fosthiazate (436.9 μg/mL) [4]. | | Compound F11 (this compound derivative) | Meloidogyne incognita | N/A (93.2% mortality at 200 μg/mL) [5] | At tested concentration, higher corrected mortality than this compound [5]. |

Frequently Asked Questions for Researchers

Q1: What is the specific biochemical mode of action of this compound? A1: Unlike older classes of nematicides, this compound is not a neurotoxin. It acts through a novel mechanism by interacting with a nematode-specific insertion in the L3 subunit of the mitochondrial ribosome. This interaction disrupts protein synthesis (ribosomal translation) within the nematode, leading to its death [2].

Q2: My field trials show variable efficacy. What could be the reason? A2: Variable efficacy can stem from several factors. This compound is a seed treatment nematicide [1], and its performance can be influenced by:

  • Soil Characteristics: Environmental fate data for this compound (e.g., soil degradation DT₅₀, solubility, Koc) is not fully available in the searched literature, making it difficult to model its mobility and persistence in different soil types [2].
  • Nematode Species: As the efficacy table shows, this compound's potency varies significantly between different nematode species [4]. Accurate pest identification is critical.
  • Formulation and Application: As a seed treatment, uniform coating and adherence are essential. Research into spray optimization technologies highlights that a significant amount of applied agrochemicals can be lost due to bounce-off and runoff, which could be a potential source of variability even for seed treatments [6].

Q3: Are there next-generation compounds based on the this compound scaffold? A3: Yes, research is actively exploring derivatives to improve potency and spectrum. Recent studies have focused on introducing haloalkyl groups [4] or amide fragments [5] at specific positions on the 1,2,4-oxadiazole core. For instance, derivative A1, which features a chloromethyl group, showed an LC₅₀ of 2.4 μg/mL against B. xylophilus, making it over 100 times more potent in vitro than the parent this compound [4].

Experimental Protocol: Guiding Field Trial Design

While the search results do not provide a step-by-step field trial protocol, they offer key elements that must be considered when designing efficacy studies, drawing from both the literature on this compound and general pesticide testing principles [7].

The following workflow outlines a structured approach for planning and evaluating this compound field trials.

G cluster_phase1 Phase 1: Pre-Trial Planning cluster_phase2 Phase 2: Trial Execution & Monitoring cluster_phase3 Phase 3: Post-Trial Evaluation P1_Start Define Trial Objective P1_A Identify Target Nematode Species (e.g., Root-knot, Cyst, Reniform) P1_Start->P1_A P1_B Select Crop & Site History (Corn, Soybean, Cotton) P1_A->P1_B P1_C Confirm Application Method (Seed Treatment Coating) P1_B->P1_C P1_End Finalize Protocol P1_C->P1_End P2_Start Apply Treatment & Controls P1_End->P2_Start P2_A Monitor Application Quality (Seed coating uniformity) P2_Start->P2_A P2_B Record Environmental Conditions (Temp, Rainfall, Soil Type) P2_A->P2_B P2_End Assess Plant Emergence & Early Vigor P2_B->P2_End P3_Start Collect Endpoint Data P2_End->P3_Start P3_A Nematode Population Counts (Soil assay pre- and post-harvest) P3_Start->P3_A P3_B Root Health Assessment (Gall index, root lesion scoring) P3_A->P3_B P3_C Crop Yield Measurement P3_B->P3_C P3_End Analyze Data & Correlate with Variables P3_C->P3_End

To ensure reliable and regulatory-acceptable results, adhere to these generalized principles for field trial design [7]:

  • Controls: Include appropriate positive (standard nematicide) and negative (untreated) controls in your trial layout.
  • Replication: The experimental design should be balanced with a sufficient number of replicates. For lab studies, guidelines often recommend a minimum of five replicates, but field-scale trials require statistical consultation to determine adequate plot replication and size [7].
  • Data Collection: For mortality counts, only count individuals that are completely motionless (dead), not those that are moribund (knocked down or inactive) [7].
  • Data Reporting: Report efficacy results using arithmetic means, as this is the preferred method for agencies like the EPA for summarizing count and mortality data [7].

Research Frontiers & Troubleshooting Insights

  • Exploring New Formulations: The core issue of application efficiency is being addressed in agricultural technology. New spraying systems that use real-time monitoring and droplet optimization can significantly reduce chemical use and improve coverage [6]. While focused on foliar sprays, this principle underscores the importance of application quality for any pesticide, including seed treatments.
  • Addressing Resistance and Spectrum: The discovery of highly active derivatives like A1 and F11 indicates that the this compound scaffold remains a valuable starting point for chemistry optimization. If efficacy against certain nematodes is low, exploring different substituents on the oxadiazole ring could be a fruitful research path [4] [5].

References

Tioxazafen toxicity to Daphnia magna and Vibrio fischeri

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Data Summary

The table below summarizes the key ecotoxicological data for Tioxazafen and its main photoproduct, PP228a.

Compound Organism Endpoint Value Notes Source
This compound (TXF) Daphnia magna 48 h-EC50 >1.12 mg/L Original nematicide [1]
Photoproduct PP228a Daphnia magna 48 h-EC50 0.808 mg/L Thiophen-3-yl isomer of TXF; higher toxicity than TXF [1]
Photoproduct PP228a Vibrio fischeri Luminescence Inhibition Not Specified One or more photoproducts showed higher toxicity than TXF [1]

Experimental Protocol Insights

While the search results do not provide a full step-by-step protocol, they cite standard test methods and key experimental conditions that you can use to design your experiments.

  • For Vibrio fischeri Biotests: The study likely followed the DIN EN ISO 11348-1:2008 standard for bioluminescence inhibition tests [1] [2].
  • For Daphnia magna Assays: The acute immobilization test was conducted, which aligns with the OECD Guideline No. 202 [1] [2]. The reported 48 h-EC50 values are a standard endpoint for this test [1].
  • Key Experimental Conditions for Photolysis:
    • Light Source: Simulated sunlight [1].
    • Aqueous Matrices: Experiments were conducted in ultrapure water and various buffers [1].
    • Photo-transformation: The primary photoproduct PP228a was isolated and its structure confirmed using spectroscopic methods (UV, IR, HRMS, and 1H NMR), identifying it as the thiophen-3-yl isomer of this compound [1].

The following workflow diagram illustrates the key stages of the aqueous degradation and toxicity testing process described in the research.

G Start Start: this compound (TXF) in Aqueous Solution Photolysis Photolysis under Simulated Sunlight Start->Photolysis PP228a Primary Photoproduct PP228a Identified Photolysis->PP228a Rapid degradation (t½ < 8.3 min) ToxicityTesting Toxicity Testing PP228a->ToxicityTesting Daphnia D. magna Acute Immobilization ToxicityTesting->Daphnia OECD Test 202 Vibrio V. fischeri Bioluminescence Inhibition ToxicityTesting->Vibrio DIN EN ISO 11348 Results Results: PP228a shows higher toxicity Daphnia->Results Vibrio->Results

FAQs and Troubleshooting

Based on the available research, here are answers to potential questions.

  • Q1: Why is the degradation product more toxic than the parent compound?

    • The transformation of this compound into PP228a involves a molecular rearrangement (from a thiophen-2-yl to a thiophen-3-yl structure). This new structure is much more persistent in water (half-life of 6.9-7.9 days) [1], giving it more time to exert toxic effects and potentially allowing for different or more potent interactions at biological target sites.
  • Q2: My toxicity test results are variable. What could be the cause?

    • Photolysis Conditions: Ensure your light source accurately simulates sunlight and that all solutions are exposed uniformly. Even brief, uncontrolled light exposure can rapidly generate toxic photoproducts and skew results [1].
    • Water Chemistry: The presence of dissolved organic matter (like fulvic or humic acid) or nitrate can influence the photodegradation rate and pathway of the compounds, ultimately affecting the resulting toxin mixture and its potency [1].
  • Q3: The research mentions higher toxicity in Vibrio fischeri, but no specific value is given. How should I interpret this?

    • The statement suggests a qualitative risk. The finding that "one or more photoproducts might have higher toxicity" [1] is a critical alert for your own testing. Your experimental focus should include not just this compound itself, but also the mixtures resulting from its degradation. You may need to use analytical methods (like HPLC-MS) to correlate toxicity with the presence of specific photoproducts.

References

Tioxazafen recovery assays for nematode motility

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity and Recovery Profile of Tioxazafen

The table below summarizes key quantitative data from a 2022 study on Meloidogyne incognita (root-knot nematode) and Rotylenchulus reniformis (reniform nematode). The most significant finding is the irreversible nature of this compound's effect [1] [2] [3].

Parameter Meloidogyne incognita Rotylenchulus reniformis
24-hour EC₅₀ (Motility) 57.69 µg/ml 59.64 µg/ml [1] [2] [3]
48-hour EC₅₀ (Motility) 47.15 µg/ml 47.25 µg/ml [1] [2] [3]
Recovery after 24h @ EC₅₀ No recovery; mortality continued to increase [1] [2] [3] No recovery; mortality remained unchanged [1] [2] [3]
Onset of Paralysis Observed at 27.0 µg/ml after 24 hours [1] [3] Observed at 27.0 µg/ml after 24 hours [1] [3]
Effect on Hatch (after 3 days) Significant reduction at 2.7 µg/ml and 27.0 µg/ml [1] [2] [3] Significant reduction at 2.7 µg/ml and 27.0 µg/ml [1] [2] [3]
Infectivity on Tomato Reduced after 24h exposure to low concentrations (0.38 - 47.15 µg/ml) [1] [3] Reduced after 24h exposure to 47.25 µg/ml; required higher rate than M. incognita for suppression [1] [3]

Detailed Experimental Protocol: Recovery Assay

The following workflow and instructions detail the methodology used to generate the recovery data in the table above.

G Start Start: Prepare Nematode Inoculum Step1 Treat with this compound (48-hour EC₅₀ value) for 24 hours Start->Step1 Step2 Rinse Thoroughly (Pour over 25μm sieve, rinse twice with distilled water) Step1->Step2 Step3 Transfer to Clean Water (24-well tissue culture plate) Step2->Step3 Step4 Assess Motility (Visually count motile vs. immotile nematodes at 24h and 48h post-rinse) Step3->Step4 Controls Controls: - Negative: Water-treated - Positive: 48h continuous EC₅₀ Controls->Step1 Controls->Step4

Step-by-Step Instructions:

  • Nematode Inoculum:

    • For M. incognita, use freshly hatched second-stage juveniles (J2) [2] [3].
    • For R. reniformis, use mixed life-stages extracted from soil using a modified Baermann funnel method and collect with a 25-μm-pore sieve [2] [3].
  • Treatment & Exposure:

    • Prepare water solutions of this compound. The study used agricultural-grade this compound (NemaStrike ST 4.51 SC) [2] [3].
    • Treat a large population (approx. 2,000 nematodes) for 24 hours with the 48-hour EC₅₀ concentration of this compound (47.15 µg/ml for M. incognita, 47.25 µg/ml for R. reniformis) [1] [2] [3].
    • Conduct experiments in 24-well tissue culture plates, maintaining a temperature of 28°C [2] [3].
  • Rinsing Process:

    • After the 24-hour exposure, pour the nematode suspension over a 25-μm-pore sieve [2] [3].
    • Rinse the nematodes twice with distilled water to remove the this compound solution [2] [3].
  • Post-Rinse Incubation & Motility Assessment:

    • Transfer the rinsed nematodes to a clean 24-well plate containing only distilled water [2] [3].
    • Assess motility visually at 24 hours and 48 hours after the rinse.
    • Count motile and immotile nematodes using an inverted compound microscope. The percentage of immotile nematodes is calculated for each species [2] [3].
  • Controls:

    • Negative Control: Nematodes treated only with distilled water.
    • Positive Control: Nematodes treated continuously for 48 hours with the EC₅₀ concentration of this compound (without rinsing) [2] [3].

Frequently Asked Questions

Q1: What is the expected outcome of a this compound recovery assay? A1: Based on current evidence, you should expect no recovery. Nematodes do not regain motility after being rinsed and placed in clean water. For M. incognita, mortality may even continue to increase post-exposure, while for R. reniformis, it typically remains unchanged [1] [2] [3].

Q2: My recovery assay shows no effect. What could be wrong? A2: If you are not observing paralysis or mortality, consider these troubleshooting points:

  • Concentration Verification: Double-check the concentration of your this compound stock solution and working dilutions.
  • Exposure Time: Ensure nematodes are exposed for a sufficient duration. The onset of paralysis was observed after 24 hours at 27.0 µg/ml, and EC₅₀ values were calculated for 24-hour and 48-hour exposures [1] [3].
  • Nematode Health: Use fresh, active juveniles for assays. The health of the initial population is critical for a valid assay.

Q3: Are there modern methods to assess motility instead of visual counting? A3: Yes, automated systems can greatly improve throughput and objectivity.

  • Infrared Motility Tracking: Devices like the WMicrotracker ONE can be used. This system places nematodes in a 96-well plate and passes an infrared beam through the wells. Moving nematodes cause interruptions ("activity counts") that are quantified, providing an objective measure of population motility [4] [5].
  • Video Tracking Software: Computational tools like Tierpsy Tracker can analyze video data of nematodes to quantify a wide range of motility features (e.g., speed, dwelling) in a high-throughput manner [6].

References

Comparative Toxicity of Nematicides: Tioxazafen and Alternatives

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the available toxicity data for Tioxazafen and several other nematicides, highlighting differences in target species, efficacy, and mode of action.

Nematicide Chemical Class / Type Target Nematodes Key Toxicity Data (EC₅₀/LC₅₀) Reported Mode of Action
This compound [1] [2] Phenyl oxadiazole (Chemical) Meloidogyne incognita, Rotylenchulus reniformis 24-h EC₅₀: 57.69 µg/mL (M. incognita), 59.64 µg/mL (R. reniformis) [1]. Disruption of ribosomal activity [1].
Fluensulfone [3] Fluoroalkenyl thioether (Chemical) Meloidogyne incognita Data presented as significant reduction in root infestation post-foliar application [3]. Unknown; distinct from aldicarb and ivermectin. Kills nematodes irreversibly [3].
Fluazaindolizine [4] (Chemical) Meloidogyne spp. (resistant populations) Specific quantitative data not provided in results. Novel sodium-channel targeting [4].
5,8-dihydroxy-1,4-naphthoquinone (DHNQ) [5] Natural Quinone (Bio-nematicide) Bursaphelenchus xylophilus, Aphelenchoides besseyi, Ditylenchus destructor LC₅₀: 17.93 µg/mL (B. xylophilus), 30.99 µg/mL (A. besseyi), 23.47 µg/mL (D. destructor) [5]. Induction of oxidative stress (ROS accumulation); downregulation of ribosomal protein genes [5].
Other Natural Quinones (e.g., Juglone, Chrysophanol) [5] Natural Quinone (Bio-nematicide) Various species (e.g., B. xylophilus, M. incognita) LC₅₀: 59.68 µg/mL (Juglone on B. xylophilus); 102.59 mg/L (Chrysophanol on M. incognita) [5]. Primarily associated with ROS accumulation [5].

Detailed Experimental Protocols for Toxicity Assessment

For researchers looking to replicate or compare studies, here are the standard experimental protocols used to generate the toxicity data for this compound and the natural quinone DHNQ.

This compound Toxicity and Infectivity Assay [1]

This methodology evaluates the direct effect on nematode motility, hatching, and ability to infect plants.

  • 1. Nematode Preparation: Second-stage juveniles (J2) of M. incognita are collected from hatching chambers. Mixed life stages of R. reniformis are extracted from soil using a Baermann funnel method [1].
  • 2. Motility Assay: Nematodes are exposed to aqueous solutions of this compound in tissue culture plates, maintained at 28°C. The number of motile and immotile nematodes is visually determined at 2, 24, and 48-hour intervals using an inverted compound microscope. Effective concentration (EC₅₀) values are calculated using probit analysis [1].
  • 3. Hatch Inhibition Assay: Freshly collected eggs are treated with this compound solutions for 3 days. The number of J2 hatched is recorded daily to determine the percent hatch inhibition [1].
  • 4. Recovery Assay: After a 24-hour exposure to the 48-h EC₅₀ concentration, nematodes are rinsed and transferred to distilled water. Motility is assessed again after 24 and 48 hours to check for recovery [1].
  • 5. Root Infectivity Assay: Tomato seedlings are grown in sand. Nematodes are exposed to sub-lethal this compound concentrations for 24 hours and then inoculated onto the tomato roots. Infectivity is evaluated three weeks post-inoculation by counting root galls (for M. incognita) or stained females (for R. reniformis) [1].
Natural Quinone Nematicidal Activity Assay [5]

This protocol is used for high-throughput screening of bioactive compounds against multiple nematode species.

  • 1. Nematode Culture: Test nematodes (B. xylophilus, A. besseyi, D. destructor) are cultured on potato dextrose agar with Botrytis cinerea at 27°C [5].
  • 2. In-vitro Bioassay: Nematodes are suspended in aqueous solutions containing the quinone compounds at specific concentrations (e.g., 200 µg/mL and 50 µg/mL). The assays are conducted in 96-well cell culture plates.
  • 3. Mortality Assessment: After 48 hours of exposure, nematode mortality is calculated by counting under a microscope. Nematodes are considered dead if they are immobile and do not respond to mechanical stimulation. The LC₅₀ values are calculated from the mortality data [5].
  • 4. Mechanism Probes: To investigate the mechanism of action, additional assays can be performed, including:
    • Reactive Oxygen Species (ROS) Measurement: Using a fluorescent probe (DCFH-DA) to detect accumulation within nematodes.
    • Enzyme Activity Assays: Measuring the activity of key enzymes like peroxidase (POD) and superoxide dismutase (SOD).
    • Transcriptomic Analysis: RNA sequencing to identify differentially expressed genes in treated versus control nematodes [5].

Nematicide Mechanisms and Experimental Pathways

The diagrams below illustrate the primary mode of action for this compound and a general workflow for conducting a nematicide toxicity bioassay.

G This compound This compound Ribosome Nematode Ribosome This compound->Ribosome Binds to Disruption Ribosomal Activity Disruption Ribosome->Disruption Outcome1 Inhibition of Protein Synthesis Disruption->Outcome1 Outcome2 Nematode Paralysis & Mortality Outcome1->Outcome2 AssayResult Observed in Motility Assays Outcome2->AssayResult

G Start Prepare Nematode Inoculum (J2 or mixed stages) Step1 Expose to Nematicide Solution (in multi-well plates) Start->Step1 Step2 Incubate at Controlled Temperature (24-48 hours) Step1->Step2 Step3 Assess Mortality/Motility (Visual count under microscope) Step2->Step3 Step4 Calculate EC₅₀/LC₅₀ (Probit analysis) Step3->Step4 Step5 Proceed to Infectivity or Mechanism Assays Step4->Step5

Key Insights for Research and Development

  • This compound's Profile: It is a modern seed-treatment nematicide with a specific ribosomal mode of action and shows irreversible effects on nematode motility, reducing subsequent root infectivity even at low concentrations [1].
  • The Rise of Biologicals: Natural compounds like DHNQ show remarkably high potency, often surpassing some chemical nematicides. Their multiple mechanisms, including oxidative stress, make them promising leads for new agrochemicals [5].
  • Market and Innovation Context: The nematicides market is growing, driven by the need for higher crop productivity. A major trend is the shift towards biological nematicides and safer chemical alternatives (like fluensulfone and fluazaindolizine) due to stricter environmental regulations and resistance management [6] [4] [7].

References

Tioxazafen efficacy comparison for different nematode species

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Efficacy Comparison of Tioxazafen

The table below summarizes toxicity data for this compound against two primary nematode species, Meloidogyne incognita (root-knot nematode) and Rotylenchulus reniformis (reniform nematode) [1] [2].

Nematode Species Toxicity Metric Value (µg/ml) Experimental Conditions
Meloidogyne incognita 24-hr EC₅₀ (Motility) 57.69 In water solutions, at 28°C [1] [2]
48-hr EC₅₀ (Motility) 47.15 In water solutions, at 28°C [1] [2]
24-hr EC₉₀ (Motility) 84.95 In water solutions, at 28°C [1] [2]
Rotylenchulus reniformis 24-hr EC₅₀ (Motility) 59.64 In water solutions, at 28°C [1] [2]
48-hr EC₅₀ (Motility) 47.25 In water solutions, at 28°C [1] [2]
24-hr EC₉₀ (Motility) 111.30 In water solutions, at 28°C [1] [2]

Key Efficacy Observations [1] [2]:

  • Similar Sensitivity: Both nematode species show similar sensitivity to this compound, with nearly identical 48-hour EC₅₀ values.
  • Irreversible Effect: Nematodes did not recover motility after a 24-hour exposure to the 48-hour EC₅₀ concentration, even after being rinsed and placed in clean water.
  • Hatch Suppression: Concentrations of 2.7 µg/ml and 27.0 µg/ml significantly reduced juvenile hatch rates for both species after three days of exposure.
  • Infection Reduction: A 24-hour exposure to low concentrations (up to 47.15 µg/ml) reduced the ability of both species to infect tomato roots, though a higher rate was needed to suppress R. reniformis infection compared to M. incognita.

Detailed Experimental Protocols

The quantitative data was generated using the following standardized methodologies:

1. Nematode Motility Assay [1] [2]

  • Objective: To determine the concentration that immobilizes 50% (EC₅₀) of the nematode population.
  • Procedure:
    • Exposure: 30-40 nematodes were exposed to various concentrations of this compound (0.0 to 27.03 µg/ml) in 24-well tissue culture plates.
    • Incubation: Plates were maintained at 28°C for 2, 24, and 48 hours.
    • Assessment: Motile and immotile nematodes were counted visually using an inverted compound microscope at each time interval.
    • Analysis: Data was subjected to probit analysis to calculate EC₅₀ and EC₉₀ values.

2. Hatch Inhibition Assay [1] [2]

  • Objective: To evaluate the effect of this compound on nematode egg hatch.
  • Procedure:
    • Exposure: Freshly collected eggs of M. incognita and R. reniformis were treated with this compound solutions for 3 days.
    • Monitoring: The number of hatched second-stage juveniles (J2) was recorded daily.
    • Analysis: Percent hatch per day was calculated and analyzed using factorial ANOVA.

3. Infectivity Assay [1] [2]

  • Objective: To assess if sub-lethal exposure affects the nematode's ability to infect host roots.
  • Procedure:
    • Pre-treatment: Nematodes were exposed to this compound for 24 hours.
    • Inoculation: 500 treated nematodes were inoculated onto 2-week-old tomato seedlings in a greenhouse.
    • Evaluation: After 3 weeks, root systems were examined. Galls were counted for M. incognita, and females were stained and counted for R. reniformis.

Key Characteristics of this compound

  • Mode of Action: A broad-spectrum nematicide that disrupts ribosomal activity in nematodes by interacting with the L3 subunit of the mitochondrial ribosome, impairing protein synthesis [3] [1]. This novel mechanism means there is no known cross-resistance with other commercial nematicides [4].
  • Application Use: Registered as a seed treatment nematicide (NemaStrike) for corn, soybean, and cotton. It has low water solubility, allowing it to remain in the root zone for prolonged protection [3] [4].
  • Transformation and Toxicity: In water, this compound can undergo photodegradation. Its primary transformation product (PP228a) is more stable and exhibits higher acute toxicity to aquatic invertebrates like Daphnia magna than the parent compound [5].

Nematode Toxicity Experimental Workflow

The following diagram illustrates the logical flow of key experiments to assess this compound efficacy:

workflow Start Start: Nematode Collection Assay1 Motility Assay Start->Assay1 Assay2 Hatch Inhibition Assay Start->Assay2 Data1 EC50/EC90 Values Assay1->Data1 Data2 Hatch Rate Data Assay2->Data2 Assay3 Recovery Test Data3 Recovery Data Assay3->Data3 Assay4 Infectivity Assay Data4 Infection (Galls/Females) Assay4->Data4 Data1->Assay3 48-hr EC50 Data1->Assay4 Sub-EC50 Doses End Analysis & Conclusions Data1->End Data2->End Data3->End Data4->End

References

Tioxazafen EC50 values Meloidogyne incognita Rotylenchulus reniformis

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity and Efficacy Data of Tioxazafen

The table below summarizes the key toxicity parameters of this compound against two major plant-parasitic nematodes, based on laboratory and greenhouse experiments [1] [2] [3].

Parameter Meloidogyne incognita Rotylenchulus reniformis
24-hour EC₅₀ (Motility) 57.69 µg/mL 59.64 µg/mL
48-hour EC₅₀ (Motility) 47.15 µg/mL 47.25 µg/mL
24-hour EC₉₀ (Motility) 84.95 µg/mL 111.30 µg/mL
Paralysis at 27.0 µg/mL (24h) 8% immotile 22% immotile
Paralysis at 27.0 µg/mL (48h) 37% immotile 31% immotile
Effect on Hatch (3-day exposure) Suppressed at ≥ 2.7 µg/mL Suppressed at ≥ 2.7 µg/mL
Recovery after 24h exposure to EC₅₀ No recovery; mortality increased No recovery; mortality unchanged
Impact on Infectivity Reduced after 24h exposure to low concentrations (0.38 - 47.15 µg/mL) Reduced after 24h exposure to 47.25 µg/mL

Detailed Experimental Protocols

The data was generated using the following standardized methodologies [2] [3]:

  • Nematode Motility Assay: Second-stage juveniles (J2) of M. incognita and mixed life stages of R. reniformis were exposed to various concentrations of this compound in water solutions (0.0 to 27.03 µg/mL) for 2, 24, and 48 hours. The experiments were performed in 24-well tissue culture plates at 28°C. Motile and immotile nematodes were counted visually using an inverted compound microscope, and EC values were determined through probit analysis.
  • Egg Hatch Inhibition Assay: Freshly collected eggs of both nematode species were treated with the same range of this compound concentrations for 3 days. The number of hatched J2 was recorded daily, and the percent hatch was calculated.
  • Recovery Assay: Nematodes were treated for 24 hours with their respective 48-hour EC₅₀ values of this compound, rinsed thoroughly with distilled water, and then transferred to clean water. Motility was assessed 24 and 48 hours after the rinse to check for recovery.
  • Infectivity Assay: Nematodes were exposed to sub-lethal concentrations of this compound (dilutions of the 48-hour EC₅₀) for 24 hours. These treated nematodes were then inoculated onto 2-week-old tomato seedlings in a greenhouse. Infectivity was evaluated three weeks post-inoculation by counting root galls (M. incognita) or stained females (R. reniformis).

The following diagram illustrates the workflow of these experiments:

G Start Start: Nematode Inoculum Motility Motility Assay Start->Motility Hatch Hatch Inhibition Assay Start->Hatch Recovery Recovery Assay Start->Recovery Infectivity Infectivity Assay Start->Infectivity M_EC50 EC50 Values Motility->M_EC50 Probit Analysis H_Data Hatch Suppression Data Hatch->H_Data ANOVA R_Data No-Recovery Observation Recovery->R_Data Visual Assessment I_Data Reduced Infection Data Infectivity->I_Data Root Gall/Female Count

Key Conclusions for Researchers

  • Similar Intrinsic Toxicity: The 24-hour and 48-hour EC₅₀ values for motility are remarkably similar for both nematode species, suggesting a comparable level of intrinsic sensitivity to this compound's primary mode of action, which is the disruption of ribosomal activity [2] [3].
  • Irreversible Effect: The lack of recovery in motility after rinsing and removing the nematicide is a critical finding. It indicates that the toxic effect of this compound is largely irreversible, leading to progressive or sustained mortality [1].
  • Multi-faceted Nematicidal Action: this compound demonstrates a multi-pronged effect by not only paralyzing juveniles but also suppressing egg hatch and reducing the ability of surviving nematodes to infect plant roots, which is crucial for long-term crop protection [2].
  • Differential Field Efficacy Requirement: Although the in vitro toxicity is similar, the study notes that a greater application rate may be needed to suppress R. reniformis infection in tomatoes compared to *M. incognita*. This highlights the importance of considering species-specific interactions with the host plant and soil environment when designing field application strategies [1] [3].

In Summary

This compound is an effective seed-applied nematicide with similar and irreversible toxic effects on M. incognita and R. reniformis. Its activity extends beyond motility to include hatch suppression and reduced infectivity.

References

Efficacy of Tioxazafen Against Plant-Parasitic Nematodes

Author: Smolecule Technical Support Team. Date: February 2026

Tioxazafen is a broad-spectrum nematicide that works by disrupting ribosomal activity in nematodes [1]. The following table summarizes its experimental efficacy against various nematode species compared to other nematicides.

| Nematode Species | Compound | Test Concentration (μg/mL) | Exposure Time | Mortality / LC₅₀ | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | | Bursaphelenchus xylophilus | this compound | 50 | 48 h | 100% Mortality | [2] | | | this compound | 10 | 48 h | >300 μg/mL (LC₅₀) | [2] | | | this compound | 300 | 72 h | ~60% Mortality | [3] | | Aphelenchoides besseyi | this compound | 50 | 48 h | 100% Mortality | [2] | | | this compound | 10 | 48 h | 142.9 μg/mL (LC₅₀) | [2] | | Ditylenchus dipsaci | this compound | 50 | 48 h | 100% Mortality | [2] | | | this compound | 10 | 48 h | >300 μg/mL (LC₅₀) | [2] | | Meloidogyne incognita (Root-knot nematode) | this compound | Information not in sources | | [4] |

For context, the table below includes the efficacy of other modern nematicides mentioned in the same studies.

Nematode Species Compound LC₅₀ (μg/mL) Comparative Note Citation
B. xylophilus Fluopyram 0.9 μg/mL More potent than this compound [2]
Avermectin 335.5 μg/mL Less potent than this compound [2]
Fosthiazate 436.9 μg/mL Less potent than this compound [2]
A. besseyi Fluopyram 1.5 μg/mL More potent than this compound [2]
Avermectin 56.8 μg/mL More potent than this compound [2]
Fosthiazate 388.5 μg/mL Less potent than this compound [2]
D. dipsaci Avermectin 285.4 μg/mL Comparable to this compound [2]
Fosthiazate 333.3 μg/mL Comparable to this compound [2]

Key Experimental Protocols for Nematicide Evaluation

The search results detail common methodologies used to generate the efficacy data above. You can adapt these protocols for testing combination therapies.

1. In Vitro Nematicidal Activity Bioassay This protocol is used to assess direct contact mortality and determine LC₅₀ values [2] [3].

  • Preparation: Dissolve the test compound in DMSO and then dilute with a surfactant solution (e.g., 1% Tween 80) to achieve the desired concentrations.
  • Nematode Inoculation: Transfer approximately 50 nematodes (second-stage juveniles or adults) into each well of a multi-well plate.
  • Exposure: Add the compound solution to the wells, ensuring nematodes are fully immersed.
  • Incubation: Maintain the culture plates at a constant temperature (e.g., 27°C) in the dark for a set period (e.g., 48 or 72 hours).
  • Evaluation: After the exposure time, count the number of dead nematodes. A nematode is considered dead if it does not move when prodged with a fine needle. Mortality rates are calculated, and data is processed to determine LC₅₀ values.

2. Assessment of Sublethal Effects on Nematode Behavior Beyond mortality, modern nematicide studies evaluate sublethal effects [3].

  • Head Swing Frequency: Observe and count the head movements of nematodes under a microscope after exposure to sublethal concentrations of the compound.
  • Feeding Ability: Use artificial diets or bacterial lawns (e.g., E. coli OP50). Record the reduction in the size of the cleared area caused by nematode feeding.
  • Reproduction Ability & Egg Hatching Inhibition: Expose adult nematodes or isolated eggs to the compound. After incubation, count the number of offspring or hatched juveniles to assess impacts on reproduction.

The diagram below illustrates the logical workflow for evaluating a nematicide, from initial screening to in-depth mechanism study.

G cluster_1 In Vitro Bioassay Details cluster_2 Sublethal Evaluations Start Start: Compound Screening A In Vitro Nematicidal Bioassay Start->A B Data Analysis: LC₅₀ / Mortality % A->B A1 Prepare compound solutions in DMSO/Tween 80 C Sublethal Effects Evaluation B->C If active D Advanced Mechanistic Studies C->D For lead compounds C1 Head swing frequency E Output: Comprehensive Nematicide Profile D->E A2 Inoculate nematodes (~50 per well) A3 Incubate (e.g., 27°C, 48-72h) A4 Score mortality (no movement when prodded) C2 Feeding ability reduction C3 Reproduction & egg hatching

Ideas for Investigating this compound Combinations

While direct data is unavailable, the provided information suggests several promising research directions for combination therapy.

  • Combine with SDHI Inhibitors: Consider testing this compound with fluopyram, a nematicidal fungicide that acts as a Succinate Dehydrogenase Inhibitor (SDHI) [5] [2]. This approach attacks two distinct physiological targets (ribosomes and energy metabolism), which is a classic strategy for enhancing efficacy and managing resistance.
  • Combine with Biological Control Agents: Research indicates that Pseudomonas bacteria species can produce nematicidal compounds and induce systemic resistance in plants [4]. Investigating the compatibility of this compound with such biocontrol agents could lead to integrated pest management (IPM) strategies that are effective and have a lower environmental impact.
  • Focus on Seed Treatment Synergies: this compound is currently used as a seed treatment agent [2]. A practical research avenue is to screen for synergies with other seed-applied chemicals, such as certain insecticides or fungicides, to create a robust protective package for young plants.

References

validating Tioxazafen nematicidal activity through field trials

Author: Smolecule Technical Support Team. Date: February 2026

Tioxazafen Nematicide Profile

The table below summarizes key characteristics of this compound based on the search results.

Attribute Description
Chemical Class 1,2,4-oxadiazole [1] [2]
Mode of Action Novel mechanism; disrupts ribosomal translation by interacting with a nematode-specific subunit of the mitochondrial ribosome [3] [2] [4].
Key Advantage No cross-resistance with other commercial nematicides due to its unique target site [3].
Spectrum of Activity Broad-spectrum; effective against cyst, root-knot, reniform, root lesion, and longidorus nematodes [3].
Primary Application Seed treatment for corn, soybean, and cotton [3] [2].
Formulations Liquid, Granular, Powder (Liquid formulations dominate the market) [5].
Residual Activity Provides up to 75 days of protection, attributed to low water solubility that keeps it in the root zone [3].
Regulatory Note For use only in facilities with full-automatic seed treatment equipment; on-site seed treatment is prohibited [3].

Field Trial Protocol for Nematicides

For researchers designing field trials to validate nematicidal activity, the following protocol adapted from a study on sweetpotato can serve as a template [6].

Key Methodological Details:

  • Site Selection: Choose a field with a known, natural infestation of the target nematode species and a history of susceptible crops [6].
  • Treatment Application: For a seed treatment like this compound, ensure application is performed using standardized, commercial-grade equipment to mimic real-world conditions and comply with label requirements [3].
  • Soil Sampling: Collect soil samples from the root zone (e.g., 0-30 cm depth) at multiple time points: pre-planting, mid-season, and at harvest. The number of nematodes per unit of soil (e.g., 200g) is a primary efficacy metric [6].
  • Data Analysis: Use repeated measures ANOVA to analyze changes in soil nematode density over time. Compare yield and root damage between treated and untreated plots to determine economic benefit [6].

References

Tioxazafen versus traditional nematicides environmental impact

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Toxicity Comparison

The table below summarizes the key characteristics of tioxazafen versus traditional nematicides.

Feature This compound Traditional Organophosphates/Carbamates (e.g., Fenamiphos, Aldicarb) Traditional Fumigants (e.g., Methyl Bromide, 1,3-D)
Chemical Class 1,2,4-Oxadiazole [1] [2] Organophosphate, Carbamate [1] Halogenated hydrocarbon [1]
Signal Word Caution [1] Danger [1] Danger [1]
Primary Mode of Action Disruption of ribosomal activity [2] [3] Acetylcholinesterase (AChE) inhibitor [1] Multi-site sterilant[f]
Mammalian Toxicity Lower / Low acute toxicity [2] [4] High / Irreversible (OP) or reversible (Carb) AChE inhibition [1] High / Broad-spectrum toxicity [1]
Environmental Impact Lower acute toxicity; forms a persistent photoproduct [2] High non-target toxicity; water contamination risk [1] Ozone-depleting (Methyl Bromide); broad soil organism eradication [1]
Persistence & Fate Hydrolytically stable; rapid photolysis (t½: hours) to a stable photoproduct (PP228a, t½: >1000h) [2] Varies; some with groundwater contamination risk [1] High volatility; diffuse soil action [1]

Nematicidal Efficacy Data

This compound and leading modern nematicides demonstrate strong efficacy against plant-parasitic nematodes.

Nematicide Chemistry LC50 against B. xylophilus (μg/mL) LC50 against A. besseyi (μg/mL) LC50 against D. dipsaci (μg/mL)
This compound 1,2,4-Oxadiazole [3] >300 [3] 142.9 [3] >300 [3]
Compound A1 (Tiox. derivative) 1,2,4-Oxadiazole [3] 2.4 [3] Information Missing Information Missing
Fluopyram Benzamide [1] 0.9 [3] 1.5 [3] Information Missing
Avermectin Lactone [1] 335.5 [3] 56.8 [3] 285.4 [3]
Fosthiazate Organophosphate [1] [3] 436.9 [3] 388.5 [3] 333.3 [3]

Experimental Context: Bioassays typically involve incubating nematodes (e.g., Bursaphelenchus xylophilus) in solutions of the test compound for 48-72 hours. Mortality is assessed, and LC50 (lethal concentration to kill 50% of the population) values are calculated using probit analysis [3].

Modes of Action and Experimental Protocols

Understanding the mechanisms of action and proper experimental methods is crucial for application and research.

Molecular Targets and Signaling

This compound and traditional nematicides have distinct mechanisms of action, which can be visualized in the following pathway.

G cluster_trad Traditional Nematicides cluster_modern Modern Nematicides cluster_target Molecular Target cluster_effect Biological Effect Nematicides Nematicide Classes A Organophosphates & Carbamates Nematicides->A B Fumigants Nematicides->B C This compound (1,2,4-Oxadiazole) Nematicides->C D Fluopyram (Benzamide) Nematicides->D T1 Neural Function (Acetylcholinesterase) A->T1 Inhibits T4 Multi-site Metabolism B->T4 Disrupts T3 Protein Synthesis (Ribosomal Activity) C->T3 Disrupts E1 Neuromuscular Paralysis T1->E1 T2 Cellular Respiration (Succinate Dehydrogenase) E2 Energy Depletion T2->E2 E3 Disrupted Growth & Development T3->E3 E4 Cellular Death T4->E4 E1->E4 E2->E4 E3->E4 D->T2 Inhibits

Key Experimental Protocols

Standardized methods are essential for evaluating nematicide efficacy and environmental impact.

1. In Vitro Nematode Mortality Bioassay [3]

  • Purpose: To determine the direct lethal effect of a compound on nematodes.
  • Procedure: Nematodes are extracted from infected tissues or cultures and placed in a suspension. The suspension is exposed to a range of concentrations of the test nematicide in multi-well plates. Mortality counts are performed at 24, 48, and 72 hours, and data is analyzed to calculate LC50 values.

2. Aqueous Photolysis Degradation Study [2]

  • Purpose: To understand the environmental persistence of a nematicide in water bodies under sunlight.
  • Procedure: Aqueous solutions of the nematicide are prepared and irradiated in a photochamber simulating sunlight. Samples are taken at regular intervals and analyzed using techniques like HPLC-MS/MS to identify degradation products and determine half-life.

Key Insights for Professionals

  • Selective Targeting: this compound's ribosomal mechanism offers a novel mode of action, reducing risks to non-target organisms like mammals and insects compared to acetylcholinesterase inhibitors [1] [3].
  • Resistance Management: The unique mode of action makes this compound a valuable tool for managing nematode populations resistant to organophosphates and carbamates [1] [5].
  • Environmental Trade-offs: While this compound has favorable mammalian toxicity and soil behavior, its stable photoproduct PP228a requires further ecotoxicological assessment to fully understand long-term environmental impact [2].

This compound presents a modern nematicide profile with improved safety and novel action, though its application is primarily as a seed treatment. The most appropriate choice depends on the specific nematode species, crop system, and overall integrated pest management strategy.

References

Tioxazafen nematode paralysis recovery comparison studies

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity and Irreversibility of Tioxazafen

The quantitative data below summarizes the toxicity of this compound to two prevalent nematode species, Meloidogyne incognita (southern root-knot nematode) and Rotylenchulus reniformis (reniform nematode) [1] [2] [3].

Parameter Meloidogyne incognita Rotylenchulus reniformis
24-hour EC₅₀ (µg/mL) 57.69 [1] [2] 59.64 [1] [2]
48-hour EC₅₀ (µg/mL) 47.15 [1] [2] 47.25 [1] [2]
24-hour EC₉₀ (µg/mL) 84.95 [3] 111.30 [3]
Onset of Paralysis Observed at 27.0 µg/mL after 24 hours [1] [2] Observed at 27.0 µg/mL after 24 hours [1] [2]
Recovery of Motility No recovery observed after removal from 48-hr EC₅₀ solution; mortality continued to increase [1] [2] No recovery observed after removal from 48-hr EC₅₀ solution; mortality remained unchanged [1] [2]
Effect on Hatch Suppressed at 2.7 µg/mL and 27.0 µg/mL after 3 days of exposure [1] [2] Suppressed at 2.7 µg/mL and 27.0 µg/mL after 3 days of exposure [1] [2]
Effect on Infectivity Reduced infectivity on tomato roots after 24-hour exposure to low concentrations (0.38 to 47.15 µg/mL) [1] [2] Reduced infectivity on tomato roots after 24-hour exposure to 47.25 µg/mL; higher concentrations needed for suppression compared to M. incognita [1] [2]

Detailed Experimental Protocols

The data in the table above was generated using the following standardized laboratory methods, which can be replicated for further study [2] [3].

  • Nematode Motility Assay: Nematodes were exposed to various concentrations of this compound in water solutions within 24-well tissue culture plates. Each well contained 30-40 nematodes in a 1 mL solution. The plates were incubated at 28°C, and the number of motile versus immotile nematodes was visually determined using an inverted compound microscope at 2, 24, and 48-hour intervals. The EC₅₀ (effective concentration to immobilize 50% of nematodes) was calculated using probit analysis [2] [3].
  • Hatch Inhibition Assay: Freshly collected eggs of both nematode species were treated with the same range of this compound concentrations for 3 days. The number of hatched second-stage juveniles (J2) was recorded daily. The percent hatch was calculated, and statistical analysis (factorial ANOVA) was used to determine significant suppression compared to a water control [2] [3].
  • Recovery Assay: Large populations of nematodes were treated for 24 hours with this compound solutions at their respective 48-hour EC₅₀ values. The nematodes were then rinsed twice with distilled water and transferred to plates containing only water. Motility was assessed 24 and 48 hours after the rinse and compared to positive (nematodes kept in this compound) and negative (nematodes in water) controls [1] [2].
  • Infectivity Assay: Nematodes were treated for 24 hours with low concentrations of this compound (dilutions of the 48-hour EC₅₀) and then inoculated onto 2-week-old tomato seedlings growing in sand. Plants were maintained in a greenhouse and harvested 3 weeks after inoculation. Infectivity was measured by counting the number of galls (M. incognita) or stained females (R. reniformis) per root system [2] [3].

Comparative Analysis with a Novel Alternative

Recent research has identified a new nematicidal scaffold called Cyprocide, which offers a distinct mode of action and potentially higher selectivity [4]. The table below compares its profile with this compound.

Feature This compound Cyprocide
Chemical Class Phenyl oxadiazole (1,2,4-oxadiazole) [3] [5] 1,3,4-oxadiazole thioether [4]
Mode of Action Disruption of ribosomal activity in nematodes [3] Cytochrome P450-mediated bioactivation into a reactive electrophilic metabolite that depletes low molecular weight thiols [4]
Spectrum of Activity Active against a wide range of plant-parasitic nematodes [5] Broad-spectrum activity against diverse nematode species, including free-living and plant-parasitic nematodes [4]
Selectivity Lower risk to human safety compared to older nematicides [3] High selectivity for nematodes; minimal impact on human cells, fungi, beneficial rhizobacteria, and insects in lab studies [4]
Key Experimental Finding Paralysis is irreversible, and infectivity is reduced at sub-lethal concentrations [1] [2] Lethality is dependent on specific nematode cytochrome P450 enzymes (e.g., CYP-35D1 in C. elegans); toxicity can be suppressed by antioxidant rescue [4]

The following diagram illustrates the fundamental difference in how this compound and Cyprocide exert their nematicidal effects.

nematicide_mechanism cluster_this compound This compound Mode of Action cluster_cyprocide Cyprocide Mode of Action Start Nematicide Exposure T1 T1 Start->T1 C1 C1 Start->C1 dashed dashed        bgcolor=        bgcolor= transparent transparent        T1 [label=        T1 [label= Enters Enters nematode nematode , fillcolor= , fillcolor= T2 Disrupts ribosomal activity T3 Impairs protein synthesis T2->T3 T4 Causes paralysis and death T3->T4 T1->T2        C1 [label=        C1 [label= C2 Bioactivated by specific Cytochrome P450 enzymes C3 Forms reactive sulfoxide metabolite C2->C3 C4 Depletes low molecular weight thiols (e.g., glutathione) C3->C4 C5 Causes cellular damage and death C4->C5 C1->C2

Research Conclusions for Professionals

For researchers and development professionals, the key takeaways are:

  • Irreversible Effect: A critical finding is that this compound's paralytic effect is irreversible for both M. incognita and R. reniformis. Once immobilized, nematodes do not recover motility even after the compound is removed, leading to continued mortality or reduced infectivity [1] [2].
  • Multi-faceted Toxicity: this compound exerts its effect not only through paralysis but also by suppressing egg hatch and reducing the infectivity potential of juveniles that survive initial exposure, providing multiple layers of control [1] [2] [3].
  • Species-Specific Considerations: While the baseline toxicity (EC₅₀) is similar for both species, a higher rate of this compound may be required to achieve the same level of root infection suppression for R. reniformis compared to *M. incognita* [1] [2].
  • The Promise of Bioactivation: The emergence of the Cyprocide scaffold highlights P450-mediated bioactivation as a promising strategy for developing highly selective nematicides. This mechanism leverages unique aspects of nematode biology to enhance safety for non-target organisms [4].

References

Tioxazafen reduced phytotoxicity compared to other treatments

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity and Environmental Profile

The following table consolidates key information on tioxazafen's toxicity and environmental behavior from the scientific literature and regulatory documents.

Aspect Profile of this compound Comparison to Older Nematicides
Mammalian Toxicity Low acute toxicity (oral, dermal, inhalation) [1]. Favorable compared to highly toxic organophosphates (e.g., fenamiphos, cadusafos) and carbamates (e.g., aldicarb) [2].
Ecotoxicity (Acute) Parent compound shows lower acute toxicity to Daphnia magna than its main transformation product [3]. Newer compounds (e.g., fluensulfone, fluopyram, fluazaindolizine) are generally less toxic to non-target organisms [2].
Mode of Action Disruption of ribosomal activity in nematodes [3] [4]. Differs from acetylcholinesterase inhibition by organophosphates/carbamates, which affect the nervous system [2].
Environmental Fate Photolyzes quickly in water, but has a sole, more persistent transformation product (PP228a). It is hydrolytically stable [3]. Its environmental profile is distinct from older, more persistent soil fumigants and non-fumigants [3] [2].

Experimental Data and Methodology

For researchers, the experimental details from toxicity and environmental studies are crucial.

Nematode Toxicity and Recovery Bioassays [4] This study provides a protocol for evaluating the direct effect on target pests.

  • Test Organisms: Meloidogyne incognita (root-knot nematode) and Rotylenchulus reniformis (reniform nematode).
  • Procedure: Second-stage juveniles (J2) or mixed life stages were exposed to aqueous solutions of this compound in 24-well tissue culture plates. Nematode motility was visually assessed at 2, 24, and 48-hour intervals using an inverted compound microscope.
  • Data Analysis: The percentage of immotile nematodes was calculated, and effective concentration values (EC50) were determined using probit analysis. Recovery assays involved rinsing nematodes after a 24-hour exposure and transferring them to distilled water to monitor the return of motility.

Aqueous Photolysis Kinetics and Product Identification [3] This methodology is key for understanding environmental degradation.

  • Procedure: Aqueous solutions of this compound were irradiated using a xenon lamp to simulate sunlight. The degradation of the parent compound and formation of transformation products were monitored.
  • Analytical Techniques: High-performance liquid chromatography (HPLC) was used for separation. The major transformation product (PP228a) was isolated using preparative HPLC and its structure was identified through UV, FTIR, High-Resolution Mass Spectrometry (HRMS), and 1H NMR spectroscopy.
  • Ecotoxicity Assessment: The acute toxicity of both this compound and its major transformation product was evaluated using standardized bioassays with Daphnia magna and Vibrio fischeri.

Nematicide Action and Research Pathways

The diagram below illustrates the unique mode of action of this compound and the key research pathways for evaluating its non-target safety, particularly phytotoxicity.

cluster_1 This compound Specific Pathway cluster_2 Required Safety & Environmental Assessment This compound This compound MoA Disruption of Ribosomal Activity This compound->MoA NematodeDeath Nematode Death MoA->NematodeDeath ResearchFocus Key Research Question: Reduced Phytotoxicity? MammalianTox Mammalian Toxicity Studies ResearchFocus->MammalianTox EcoTox Ecotoxicity Tests (Daphnia, Algae, Fish) ResearchFocus->EcoTox PlantAssays Phytotoxicity Assays (Seed Germination, Plant Growth) MammalianTox->PlantAssays EcoTox->PlantAssays EnvFate Environmental Fate Studies (Photolysis, Hydrolysis, Soil Degradation) PlantAssays->EnvFate

Research Gaps and Future Directions

While the data confirms this compound's improved profile regarding mammalian and some ecological toxicity, a definitive declaration of "reduced phytotoxicity" requires more targeted study.

  • Lack of Direct Phytotoxicity Data: The available search results do not contain specific experimental data comparing the effects of this compound on plant health (e.g., seed germination, root elongation, chlorophyll content) against other nematicide treatments.
  • Focus on Target Pests: Current literature extensively documents this compound's efficacy and toxicity against nematodes [4] but not its direct impact on host plants.
  • Emphasis on Environmental Products: Research shows that while this compound itself degrades, its primary transformation product has higher and more persistent toxicity to some aquatic organisms, which is a critical consideration for environmental risk assessment [3].

For a comprehensive comparison guide, you would need to consult additional primary literature or regulatory study reports that include standardized phytotoxicity bioassays.

References

×

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Exact Mass

228.03573406 Da

Monoisotopic Mass

228.03573406 Da

Heavy Atom Count

16

UNII

45442MUI4L

GHS Hazard Statements

Aggregated GHS information provided by 190 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

330459-31-9

Wikipedia

Tioxazafen

Dates

Last modified: 08-15-2023

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